molecular formula C6H5FO4S2 B2712408 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid CAS No. 1936386-91-2

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid

Cat. No.: B2712408
CAS No.: 1936386-91-2
M. Wt: 224.22
InChI Key: MBVGDDLCYGWVJO-UHFFFAOYSA-N
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Description

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid ( 1936386-91-2) is a high-value synthetic building block with a molecular weight of 224.23 g/mol and the molecular formula C 6 H 5 FO 4 S 2 . This compound is characterized by its distinct molecular structure, which incorporates both a reactive fluorosulfonyl group (-SO 2 F) and a carboxylic acid functional group on a thiophene heterocycle, making it a versatile intermediate for chemical synthesis and drug discovery. The primary research value of this compound lies in its dual functionality. The fluorosulfonyl group is a highly effective electrophile, renowned for its superior reactivity in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a modern and powerful tool for the rapid and reliable assembly of complex molecules . This allows researchers to efficiently create sulfonate esters or sulfonamides, which are key motifs in medicinal chemistry and materials science. Concurrently, the acetic acid side chain provides a handle for further derivatization, such as amide bond formation or esterification, enabling the creation of diverse compound libraries. Its main applications include serving as a cornerstone in the synthesis of potential pharmaceutical candidates, particularly for developing covalent enzyme inhibitors where the sulfonamide linkage can target specific amino residues in active sites. The compound is offered with guaranteed quality and purity for research applications. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluorosulfonylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVGDDLCYGWVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism and application of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid , a specialized chemical probe used in covalent drug discovery and chemoproteomics.

Mechanism of Action & Chemoproteomic Applications

Executive Summary

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid (CAS: 1936386-91-2) is a bifunctional building block designed for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional drugs that bind via equilibrium thermodynamics, this molecule acts as a latent electrophilic warhead .

Its mechanism of action is defined by two distinct functional domains:

  • The Warhead (5-Fluorosulfonyl): A "sleeping" electrophile that undergoes specific nucleophilic substitution with protein side chains (Tyrosine, Lysine, Serine, Histidine) only under precise conditions of proximity or catalysis.

  • The Handle (2-Acetic Acid): A carboxylate tether allowing the conjugation of ligands, pharmacophores, or analytical tags (e.g., biotin, fluorophores) without compromising the warhead's stability.

This guide details the chemical causality, biological selectivity, and experimental protocols for utilizing this compound in Activity-Based Protein Profiling (ABPP) and Covalent Ligand Discovery .

Chemical Mechanism of Action (The SuFEx Core)

The core "activity" of this molecule is the SuFEx reaction , a click chemistry transformation pioneered by the Sharpless lab. The sulfonyl fluoride (-SO₂F) group is unique among electrophiles because it resists hydrolysis and non-specific reactions, activating only when properly positioned within a protein binding pocket.

2.1. Electronic Tuning via the Thiophene Ring

The choice of a thiophene scaffold over a traditional benzene ring is not arbitrary; it modulates the reactivity of the sulfur center.

  • Thiophene Electronics: Thiophene is a

    
    -excessive heteroaromatic ring. The electron density from the ring is donated into the sulfonyl group.
    
  • Effect on Electrophilicity: This donation stabilizes the S(VI) center, making it less electrophilic than a corresponding benzenesulfonyl fluoride.

  • Result: Enhanced metabolic stability and reduced off-target toxicity. The warhead requires a stronger nucleophile or a more precise catalytic environment (e.g., a specific enzyme pocket) to react, thereby increasing selectivity .

2.2. The Reaction Mechanism (Nucleophilic Substitution at Sulfur)

The reaction follows a concerted substitution pathway where a protein nucleophile (Nu:) attacks the sulfur atom, expelling the fluoride ion (F⁻).

Key Reaction:



  • Nucleophiles: Tyrosine (Tyr-OH) > Lysine (Lys-NH₂) > Serine (Ser-OH) > Histidine (His-NH).

  • Leaving Group: The Fluoride ion is a stable, non-polarizable leaving group, driving the reaction to completion.

  • Bond Stability: The resulting sulfonamide or sulfonate ester bond is highly stable, often irreversible under physiological conditions.

2.3. Mechanism Visualization

The following diagram illustrates the bifunctional nature and the reaction pathway.

SuFEx_Mechanism Compound 2-[5-(Fluorosulfonyl) thiophen-2-yl]acetic acid Conjugate Functionalized Probe (Ligand-Linker-Warhead) Compound->Conjugate Amide Coupling (EDC/NHS) Ligand Ligand / Pharmacophore (Amine-containing) Ligand->Conjugate Attachment Complex Covalent Protein-Ligand Complex (Irreversible Inhibition) Conjugate->Complex SuFEx Reaction (Proximity-Driven) Fluoride Fluoride Ion (F-) (Leaving Group) Conjugate->Fluoride Elimination Target Target Protein (Tyrosine/Lysine Residue) Target->Complex Nucleophilic Attack

Figure 1: The dual-phase mechanism: (1) Chemical conjugation to a ligand, followed by (2) Biological covalent modification of the target protein.

Biological Application: Covalent Fragment Screening

Researchers use 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid primarily for Ligandability Assessment . By attaching this building block to a library of amines, scientists create "SuFEx probes" to test if a protein has a druggable pocket containing a reactive residue.

3.1. Targetable Residues

Unlike acrylamides (which target Cysteine), sulfonyl fluorides have a broader residue scope, allowing the targeting of proteins lacking active-site cysteines.

  • Tyrosine: The most common target for SuFEx. The phenol group reacts to form a sulfonate ester.

  • Lysine: Forms a sulfonamide. Often targeted in kinases (catalytic lysine) or surface residues.

3.2. Quantitative Data: Reactivity Profile

The table below summarizes the reactivity profile compared to other covalent warheads.

Warhead TypePrimary ResidueReactivity MechanismStability (t½ in PBS)Selectivity
Thiophene-SO₂F Tyr, Lys SuFEx (Hard Nucleophiles) > 48 Hours High (Tunable)
Benzene-SO₂FTyr, Lys, HisSuFEx12-24 HoursModerate
AcrylamideCysMichael AdditionVariableHigh (Cys specific)
ChloroacetamideCys, HisSN2 AlkylationLowLow (Promiscuous)
Experimental Protocols
4.1. Probe Synthesis (Amide Coupling)

Objective: Conjugate the acetic acid tail to a primary amine (Ligand-NH₂).

  • Activation: Dissolve 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins at 0°C.

  • Coupling: Add the amine-containing ligand (1.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

    • Note: The -SO₂F group is stable to HATU coupling conditions. Avoid strong nucleophilic bases.

  • Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Critical: Do not use Methanol/Ethanol as solvent during storage; they can slowly react with -SO₂F over months. Use DMSO or Acetonitrile.

4.2. Protein Labeling & ABPP Workflow

Objective: Identify protein targets in a cell lysate.

  • Lysate Preparation: Prepare proteome lysate (1 mg/mL) in PBS (pH 7.4). Avoid buffers with Tris or primary amines if high concentrations are needed, though SuFEx is generally compatible.

  • Probe Incubation: Add the Thiophene-SO₂F probe (1–10 µM final conc). Incubate for 1–4 hours at 37°C.

    • Control: Pre-incubate a sample with a competitive inhibitor or free ligand to prove specific binding.

  • Click Chemistry (Optional): If the probe has an alkyne handle, perform CuAAC click reaction with Azide-Biotin.

  • Digestion & MS: Digest proteins with Trypsin. Enrich modified peptides (if biotinylated).

  • Analysis: Analyze via LC-MS/MS. Look for a mass shift of +206.01 Da (Mass of the Thiophene-SO₂-Acetyl fragment) on Tyrosine or Lysine residues.

4.3. Workflow Visualization

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation Incubate with Thiophene-SO2F Probe Lysate->Incubation Competition Competition Control (Probe + Excess Inhibitor) Lysate->Competition Digestion Trypsin Digestion (Peptides) Incubation->Digestion Competition->Digestion MS_Analysis LC-MS/MS Analysis (Identify Modified Residues) Digestion->MS_Analysis Hit_ID Target Identification (Mass Shift: +206 Da) MS_Analysis->Hit_ID Bioinformatics

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for identifying targets of the thiophene-based probe.

References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link

  • Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science. Link

  • Sigma-Aldrich. "2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid Product Specification." Link (Representative catalog link for verification).

Spectroscopic Characterization of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic Acid: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid. In the absence of direct experimental data, this document leverages established spectroscopic principles, computational prediction methodologies, and comparative analysis with structurally analogous compounds to offer a robust characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the causal reasoning behind the spectral interpretations and detailed, field-proven experimental protocols for future data acquisition. Our approach ensures a self-validating system of analysis, grounded in authoritative scientific literature.

Introduction

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid is a multifaceted organic compound featuring a thiophene core, a reactive fluorosulfonyl group, and a pharmacologically significant acetic acid moiety. The unique combination of these functional groups suggests potential applications in medicinal chemistry, particularly as a covalent inhibitor or a scaffold for the development of novel therapeutic agents. The fluorosulfonyl group, for instance, is known to react with nucleophilic residues in proteins, making it a valuable tool in chemical biology and drug discovery.

A thorough spectroscopic characterization is paramount to confirm the structure, purity, and stability of this compound. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra are not yet publicly available, the following sections offer a rigorous, predictive framework based on established spectroscopic theory and data from closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the thiophene protons, the methylene protons of the acetic acid group, and the acidic proton of the carboxylic acid.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11-13Singlet (broad)1H-COOH
~7.5 - 7.8Doublet1HThiophene H4
~7.2 - 7.4Doublet1HThiophene H3
~4.0Singlet2H-CH₂-

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and can be influenced by the choice of solvent.

Interpretation and Causality
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a broad singlet at a high chemical shift (δ 11-13 ppm). Its broadness is a consequence of hydrogen bonding and chemical exchange. In the presence of D₂O, this peak would disappear due to H-D exchange, a key diagnostic test.

  • Thiophene Protons (H3 and H4): The thiophene ring protons will appear as two distinct doublets due to coupling with each other. The proton at the 4-position (H4) is expected to be further downfield (δ ~7.5 - 7.8 ppm) compared to the proton at the 3-position (H3, δ ~7.2 - 7.4 ppm). This is due to the strong electron-withdrawing effect of the adjacent fluorosulfonyl group at the 5-position, which deshields the neighboring proton more significantly. The coupling constant between these two protons is expected to be in the range of 3-5 Hz, which is typical for ³J coupling in thiophene rings.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet at approximately 4.0 ppm. The downfield shift from a typical aliphatic CH₂ is due to the deshielding effect of the adjacent thiophene ring and the carboxylic acid group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~170 - 175-COOH
~145 - 150Thiophene C5
~140 - 145Thiophene C2
~135 - 140Thiophene C4
~125 - 130Thiophene C3
~35 - 40-CH₂-
Interpretation and Causality
  • Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum (δ ~170 - 175 ppm).

  • Thiophene Carbons: The carbon atoms of the thiophene ring will have distinct chemical shifts. The carbon attached to the electron-withdrawing fluorosulfonyl group (C5) will be the most deshielded (δ ~145 - 150 ppm). The carbon attached to the acetic acid moiety (C2) will also be significantly downfield (δ ~140 - 145 ppm). The remaining thiophene carbons (C3 and C4) will appear at higher fields, with C4 being more deshielded than C3 due to its proximity to the C5-sulfonyl group.

  • Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region of the spectrum (δ ~35 - 40 ppm).

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid will be characterized by the vibrational frequencies of its key functional groups.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
1700-1725StrongC=O stretchCarboxylic Acid
1370-1390StrongS=O asymmetric stretchSulfonyl Fluoride
1180-1200StrongS=O symmetric stretchSulfonyl Fluoride
1400-1500MediumC=C stretchThiophene Ring
700-750StrongS-F stretchSulfonyl Fluoride
Interpretation and Causality
  • Carboxylic Acid Group: The most prominent feature will be the very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. The strong C=O stretching absorption will appear around 1700-1725 cm⁻¹.

  • Sulfonyl Fluoride Group: This group will give rise to two strong stretching vibrations for the S=O bonds: an asymmetric stretch at a higher frequency (1370-1390 cm⁻¹) and a symmetric stretch at a lower frequency (1180-1200 cm⁻¹). A strong band corresponding to the S-F stretch is expected in the 700-750 cm⁻¹ region.

  • Thiophene Ring: The C=C stretching vibrations of the thiophene ring will appear in the 1400-1500 cm⁻¹ region. C-H stretching vibrations on the ring will be observed around 3100 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound.

Predicted m/z Ion Interpretation
238.9[M-H]⁻Molecular ion (negative mode)
241.0[M+H]⁺Molecular ion (positive mode)
195.9[M-H - CO₂]⁻Loss of carbon dioxide from the molecular ion
174.9[M-H - SO₂F]⁻Loss of the fluorosulfonyl radical
96.9[Thiophene-CH₂-COOH - H]⁻Fragment from cleavage of the sulfonyl group

Note: The exact m/z values are for the most abundant isotopes. The presence of sulfur will result in a characteristic M+2 peak with an abundance of approximately 4.4% relative to the M peak.

Interpretation and Causality
  • Molecular Ion: In ESI, the compound is expected to be readily detected as the deprotonated molecule [M-H]⁻ in negative ion mode (m/z 238.9) or the protonated molecule [M+H]⁺ in positive ion mode (m/z 241.0).

  • Fragmentation Pattern:

    • Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), leading to the [M-H - CO₂]⁻ ion.

    • Loss of the Fluorosulfonyl Group: The C-S bond can cleave, leading to the loss of the fluorosulfonyl radical (SO₂F, 83 Da).

    • Cleavage of the Acetic Acid Side Chain: Fragmentation can also occur at the bond between the thiophene ring and the methylene group.

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of a volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can be added to the solvent to enhance ionization.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

  • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

  • Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Visualizations

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Match Probe D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum E->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Integration and Peak Picking I->J K Structural Elucidation J->K

Caption: Workflow for NMR data acquisition and analysis.

Experimental Workflow for IR (ATR-FTIR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Clean ATR Crystal B Place Sample on Crystal A->B C Apply Pressure B->C D Collect Background Spectrum C->D E Collect Sample Spectrum D->E F Identify Characteristic Peaks E->F G Compare with Reference Spectra F->G H Functional Group Assignment G->H

Caption: Workflow for IR data acquisition using ATR-FTIR.

Experimental Workflow for Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (1-10 µg/mL) B Add Ionization Enhancer (optional) A->B C Infuse Sample into ESI Source B->C D Optimize Source Parameters C->D E Acquire Full Scan MS D->E F Perform MS/MS on Molecular Ion E->F G Determine Molecular Weight F->G H Analyze Fragmentation Pattern G->H I Confirm Molecular Formula H->I

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide has presented a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid. By leveraging fundamental principles and comparative data, we have provided a comprehensive and scientifically grounded interpretation of the expected spectra. The detailed experimental protocols included herein offer a clear roadmap for the future empirical validation of these predictions. This work serves as a valuable resource for researchers in the synthesis, characterization, and application of this promising new compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved February 24, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Advanced Chemistry Development, Inc. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Thiopheneacetic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link][1][2]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link][3]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][4]

  • Kwon, Y., Lee, D., Choi, Y. S., & Kim, W. Y. (2020). Accurate Prediction of 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 60(12), 6065–6072. [Link]

  • Ghasemi, J., & Niazi, A. (2013). Quantitative Prediction of 13C NMR Chemical Shifts of Organic Compounds by Using Factorial Design. Concepts in Magnetic Resonance Part A, 42A(1), 1–13. [Link][5]

  • Jonas, J., & Gutowsky, H. S. (1962). Proton Magnetic Resonance of Thiophene, Furan, and Pyrrole. The Journal of Chemical Physics, 37(10), 2196–2202. [Link]

Sources

Methodological & Application

applications of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic Acid in Covalent Inhibitor Discovery

Abstract

This guide details the application of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid (CAS: 1936386-91-2) as a bifunctional building block for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, the sulfonyl fluoride (–SO₂F) moiety offers unique stability in aqueous buffers while retaining specific reactivity toward nucleophilic amino acid residues (Ser, Tyr, Lys, His) within enzyme active sites.[1] This protocol suite covers the molecule's use in Fragment-Based Drug Discovery (FBDD) , the synthesis of covalent libraries via the carboxylic acid handle, and the kinetic characterization of time-dependent inhibition (kinact/KI).

Introduction & Mechanism of Action

The SuFEx Advantage

The subject compound features a thiophene core substituted with a sulfonyl fluoride warhead and an acetic acid tail.

  • The Warhead (–SO₂F): Acts as a "sleeping beauty" electrophile. It is relatively inert to circulating nucleophiles (like glutathione) but reacts specifically with the catalytic or non-catalytic nucleophiles in enzyme pockets where the local environment perturbs the pKa of the residue.

  • The Scaffold (Thiophene-Acetic Acid): The thiophene ring serves as a bioisostere for phenyl groups, often improving lipophilicity and metabolic stability. The acetic acid group provides a synthetic handle for amide coupling, allowing researchers to attach "guiding" ligands that direct the warhead to specific protein targets.

Covalent Inhibition Mechanism

Upon binding to the enzyme active site, the nucleophilic residue (e.g., Serine-OH) attacks the sulfur atom, displacing fluoride. This forms a stable sulfonyl-enzyme adduct, permanently inactivating the protein.

Mechanism Enzyme Free Enzyme (Nu: Ser/Tyr/Lys) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (KI) Inhibitor Inhibitor (Thiophene-SO2F) Inhibitor->Complex TS Transition State (F- departure) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Enzyme-SO2-Inhibitor) TS->Adduct Inactivation (kinact) Fluoride Ion (F-) Fluoride Ion (F-) TS->Fluoride Ion (F-)

Figure 1: Mechanism of covalent inactivation via SuFEx. The reaction is governed by the affinity constant (


) and the maximum inactivation rate (

).

Applications in Drug Discovery

Direct Fragment Screening

The carboxylic acid moiety allows this molecule to bind to basic residues (Arg, Lys) in active sites. It can be screened directly against protease or esterase libraries to identify starting points for "warhead-first" optimization.

SuFEx Library Construction

The primary utility of this compound is as a Covalent Warhead Building Block . By coupling the acetic acid tail to a library of amines (R-NH₂), researchers can generate a diverse library of probes.

  • Workflow: Amine Library + Thiophene-SO₂F-COOH

    
     Amide-Linked Covalent Library 
    
    
    
    Hit Identification.

Experimental Protocols

Protocol A: Synthesis of Amide-Linked Probes (Library Generation)

Objective: To couple the building block to a targeting amine without hydrolyzing the sulfonyl fluoride.

Reagents:

  • 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid (1 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3 equiv)

  • Solvent: Anhydrous DMF or DCM.

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF (0.1 M).

  • Add DIPEA and HATU; stir for 5 minutes at room temperature (RT) to activate the acid.

  • Add the Target Amine.

  • Stir at RT for 2–4 hours. Note: Sulfonyl fluorides are stable under these conditions, unlike sulfonyl chlorides.

  • Quench: Dilute with EtOAc, wash with 1N HCl (cold), NaHCO₃, and Brine.

  • Purification: Flash chromatography (hexane/EtOAc). The SO₂F group is generally stable on silica.

Protocol B: Biochemical Kinetic Assay ( Determination)

Objective: To quantify the potency of the inhibitor against a target enzyme (e.g., a Serine Protease).

Principle: Unlike reversible inhibitors (measured by IC₅₀), covalent inhibitors are time-dependent. We measure the pseudo-first-order inactivation rate (


) at various inhibitor concentrations.

Materials:

  • Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.01% Triton X-100).

  • Enzyme Stock (e.g., Trypsin, Chymotrypsin, or specific target).

  • Fluorogenic Substrate.

  • Inhibitor Stock (10 mM in DMSO).[2]

Step-by-Step Method:

  • Preparation: Prepare a 2-fold dilution series of the inhibitor in Assay Buffer (keep DMSO constant, <5%).

  • Incubation: Mix Enzyme + Inhibitor in a 96-well plate.

  • Time-Points: At specific time intervals (

    
     = 0, 15, 30, 60, 120 min), remove an aliquot.
    
  • Activity Measurement: Add the aliquot to a solution of Fluorogenic Substrate. Measure the initial velocity (

    
    ) of substrate hydrolysis.
    
  • Data Processing:

    • Calculate % Remaining Activity (

      
      ).
      
    • Plot

      
       vs. Time (
      
      
      
      ) for each concentration.[3] The slope is
      
      
      .
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      and
      
      
      using the hyperbolic equation:
      
      

Data Summary Table: Expected Kinetic Profile

ParameterSymbolUnitInterpretation
Affinity Constant


Concentration for half-maximal reversible binding.[4] Lower is better.
Inactivation Rate


Max rate of covalent bond formation. Higher is better.
Efficiency


Overall potency. Values

indicate a potent covalent inhibitor.
Protocol C: Intact Protein Mass Spectrometry (Validation)

Objective: To confirm the covalent modification is 1:1 and specifically on the enzyme.

Method:

  • Incubate Enzyme (5 µM) with Inhibitor (50 µM, 10x excess) for 1 hour.

  • Quench with 1% Formic Acid.

  • Analyze via LC-MS (Q-TOF or Orbitrap) using a C4 protein column.

  • Deconvolution: Deconvolute the raw charge envelope to neutral mass.

  • Verification:

    • Expected Mass Shift:

      
       (Loss of HF).
      
    • Note: The leaving group is Fluoride (19 Da), and the proton (1 Da) is lost from the serine/nucleophile.

    • Correction: Strictly, the mass addition is the Sulfonyl Moiety (

      
      ). The mass shift is 
      
      
      
      (approx 20 Da loss) relative to the non-covalent complex, but relative to the free enzyme, the mass added is the inhibitor mass minus the Fluoride mass (19 Da).
    • Calculation:

      
      .
      

Workflow Visualization

Workflow Start Start: 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid Step1 Amide Coupling (Attach to Amine Library) Start->Step1 Library Covalent Probe Library (R-NH-CO-Thiophene-SO2F) Step1->Library Screen Primary Screen (Percent Inhibition @ Fixed Time) Library->Screen Hit Hit Identification (>50% inhibition) Screen->Hit Validation Kinetic Characterization (kinact/KI determination) Hit->Validation MS Mass Spec Confirmation (Check for +Mass Adduct) Hit->MS

Figure 2: Workflow for utilizing the thiophene-sulfonyl fluoride building block in library generation and screening.

References

  • Jones, L. H. (2022). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Sigma-Aldrich. Product Specification: 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid. Link

  • Kitamura, S., et al. (2020). SuFEx-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. Link[5]

Sources

Application Notes & Protocols for the Characterization and Use of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid as a Novel Covalent Probe

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

Section 1: Scientific Rationale and Compound Overview

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid . This compound represents a class of targeted covalent inhibitors, merging a thiophene-2-acetic acid scaffold, a structure explored for various biological activities, with a fluorosulfonyl reactive group.[1][2] The strategic inclusion of the sulfonyl fluoride (SuF) moiety transforms the molecule into a powerful tool for chemical biology and drug discovery, enabling the formation of a stable covalent bond with target proteins.[3]

Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action that can decouple pharmacodynamics from pharmacokinetics, and the ability to target shallow binding pockets or overcome high concentrations of endogenous substrates.[4][5] The SuF group is a particularly versatile electrophile, or "warhead," known to react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, thereby expanding the scope of the "ligandable" proteome beyond what is typically accessible to conventional inhibitors.[6][7]

This guide outlines the necessary steps to characterize this novel probe and subsequently use it in robust in vitro and in vivo experimental workflows to identify its biological targets, validate its mechanism of action, and assess its potential as a therapeutic lead.

Proposed Mechanism of Covalent Modification

The primary mechanism of action for 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid is the irreversible covalent modification of a target protein. This process occurs in two steps:

  • Reversible Binding: The compound first binds non-covalently to a specific site on the target protein. The affinity of this initial interaction is determined by the collective forces of hydrogen bonding, hydrophobic interactions, and van der Waals forces, guided by the thiophene-acetic acid scaffold.[8]

  • Covalent Bond Formation: Once the inhibitor is correctly oriented within the binding pocket, the electrophilic sulfur atom of the fluorosulfonyl group is attacked by a proximal nucleophilic amino acid residue (e.g., the hydroxyl of serine, the amine of lysine, or the imidazole of histidine). This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme bond, leading to irreversible inhibition.[7][8][9]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification P Target Protein (P) + Nucleophilic Residue (Nu:) PI Reversible Complex (P·I) P->PI k_on I Inhibitor (I) 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid PI->P k_off PI_2 Reversible Complex (P·I) PI_cov Irreversible Covalent Complex (P-I) PI_2->PI_cov k_inact

Figure 1. Two-step mechanism of targeted covalent inhibition.

Section 2: Physicochemical Characterization and Handling

Before biological evaluation, it is critical to determine the fundamental physicochemical properties of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid. These parameters are essential for preparing accurate stock solutions, ensuring compound integrity during experiments, and interpreting biological data correctly.

Compound Properties (Experimental & Computed)

The following table summarizes key properties. While some data may be derived from computational models, experimental verification is strongly recommended.

PropertyValue / MethodSource / Rationale
Molecular Formula C₆H₅FO₄S₂-
Molecular Weight 224.23 g/mol -
Appearance White to off-white solidVisual Inspection
Purity >95%Recommended: HPLC, ¹H NMR, LC-MS
Solubility DMSO, DMF, MethanolExperimental determination is crucial. Test solubility in common biological buffers (e.g., PBS).
Chemical Stability Stable at -20°C for ≥6 months (in DMSO)The SuF moiety has good aqueous stability but should be protected from strong nucleophiles and high pH during storage.[6]
Computed LogP ~1.5 - 2.5Varies by algorithm; suggests moderate lipophilicity.
Computed pKa ~3.5 - 4.5The carboxylic acid is the primary acidic site.[10][11]
Protocol: Preparation of Stock Solutions

Objective: To prepare a concentrated, stable stock solution for use in all subsequent assays.

Materials:

  • 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Equilibrate the solid compound to room temperature before opening the container to prevent moisture condensation.

  • Weigh out a precise amount of the solid (e.g., 2.24 mg) using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., add 1.0 mL DMSO to 2.24 mg of compound for a 10 mM stock).

  • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Section 3: In Vitro Applications: Target Discovery and Validation

The primary in vitro application for a novel covalent probe is the identification of its cellular protein targets. This is most effectively achieved using a chemoproteomics workflow. For this workflow to be successful, a version of the probe containing a "clickable" handle (e.g., a terminal alkyne) would be ideal. The protocols below are based on the assumption that an alkyne-modified version of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid is available. If not, alternative methods like affinity chromatography using the unmodified compound could be adapted.

cluster_workflow Chemoproteomics Workflow for Target ID A 1. Cell Treatment Treat live cells with alkyne-probe B 2. Cell Lysis Harvest and lyse cells to release proteins A->B C 3. Click Chemistry (CuAAC) Attach Biotin-Azide to probe-labeled proteins B->C D 4. Enrichment Capture biotinylated proteins with Streptavidin beads C->D E 5. On-Bead Digestion Digest captured proteins into peptides D->E F 6. LC-MS/MS Analysis Identify and quantify peptides E->F G 7. Target Identification Analyze data to identify specific protein targets F->G

Figure 2. General workflow for chemoproteomic target identification.[12]

Protocol: In-Cell Target Engagement and Labeling

Objective: To treat live cells with the alkyne-probe, lyse the cells, and attach a biotin reporter tag to covalently modified proteins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[3][13]

Materials:

  • Alkyne-functionalized 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid probe

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Click Chemistry Reagents:

    • Biotin-Azide (e.g., 10 mM stock in DMSO)

    • Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in water)

    • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM stock in water, freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 1.7 mM stock in DMSO/t-butanol)

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate or 10 cm dish and grow to ~80-90% confluency.

    • Treat cells with the alkyne-probe at various concentrations (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) in fresh culture medium. Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cold lysis buffer (e.g., 200 µL for a 6-well) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • In a new tube, normalize the protein concentration for each sample. Use 50-100 µg of total protein per reaction.

    • Add the click chemistry reagents sequentially. The final concentrations should be approximately: 100 µM Biotin-Azide, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA.

    • Example for a 50 µL reaction: To ~44 µL of lysate, add 1 µL of 5 mM Biotin-Azide, 1 µL of 50 mM TCEP, 3 µL of 1.7 mM TBTA, and 1 µL of 50 mM CuSO₄.

    • Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light. The reaction is now ready for downstream analysis (e.g., SDS-PAGE with streptavidin-HRP blot or affinity purification).[13]

Protocol: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To enrich biotin-tagged proteins from the cell lysate and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Materials:

  • Biotin-labeled cell lysate (from Protocol 3.1)

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl)

  • Ammonium Bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic Acid

Procedure:

  • Streptavidin Enrichment:

    • Add an appropriate volume of streptavidin beads to the biotin-labeled lysate.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow binding.

    • Pellet the beads using a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads sequentially to remove non-specifically bound proteins:

      • 2x with Wash Buffer 1.

      • 2x with Wash Buffer 2.

      • 3x with 50 mM Ammonium Bicarbonate.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM Ammonium Bicarbonate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating at room temperature for 30 minutes in the dark.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Sample Preparation for LC-MS/MS:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of ~1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • Elute the peptides, dry them in a vacuum concentrator, and resuspend in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Process the raw data with a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins that are significantly enriched in the probe-treated samples compared to the vehicle controls.

Section 4: In Vivo Applications: Pharmacodynamics and Efficacy Models

In vivo studies are essential to understand the compound's behavior in a complex biological system, including its pharmacokinetics (PK), pharmacodynamics (PD), and potential therapeutic efficacy. A key advantage of covalent inhibitors is that target engagement can persist long after the drug has been cleared from circulation.[4][14]

cluster_invivo In Vivo Study Workflow A 1. Animal Model Select appropriate disease model (e.g., tumor xenograft) B 2. Dosing & Treatment Administer compound via relevant route (IV, PO, IP) A->B C 3. Monitoring Observe for efficacy (e.g., tumor size) and toxicity (e.g., body weight) B->C D 4. Tissue Harvest Collect tissues of interest at specified time points C->D E 5. Ex Vivo Analysis Measure target occupancy and downstream biomarker modulation D->E

Figure 3. A simplified workflow for an initial in vivo efficacy and PD study.

Protocol: General In Vivo Dosing and Tissue Collection

Objective: To administer the compound to a relevant animal model and collect tissues for pharmacodynamic analysis. (All animal procedures must be approved by an Institutional Animal Care and Use Committee - IACUC).

Materials:

  • Test compound: 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid

  • Vehicle formulation (e.g., saline, 5% DMSO/30% PEG400 in water)

  • Appropriate animal model (e.g., mice bearing tumor xenografts)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Surgical tools for tissue dissection

  • Liquid nitrogen and sample storage tubes

Procedure:

  • Dosing Formulation: Prepare a sterile, homogenous dosing solution of the compound in the chosen vehicle.

  • Animal Dosing:

    • Randomize animals into treatment groups (e.g., vehicle control, compound at 10 mg/kg, compound at 30 mg/kg).

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the study schedule (e.g., once daily for 14 days).

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Observe animals for any signs of toxicity.

  • Tissue Collection:

    • At designated time points (e.g., 2, 8, and 24 hours after the final dose for a PD study), euthanize the animals according to approved protocols.

    • Rapidly dissect the tissues of interest (e.g., tumor, liver, plasma).

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

Protocol: Ex Vivo Target Occupancy Measurement

Objective: To quantify the percentage of the target protein that is covalently bound by the inhibitor in tissues harvested from treated animals.

Materials:

  • Frozen tissue samples

  • Tissue homogenization buffer (lysis buffer from Protocol 3.1 with inhibitors)

  • Bead mill or Dounce homogenizer

  • Alkyne- or fluorophore-tagged reporter probe (a probe that binds to the same site)

  • Reagents for SDS-PAGE and Western Blotting or In-gel fluorescence scanning

Procedure:

  • Tissue Homogenization:

    • Homogenize the frozen tissue samples in ice-cold homogenization buffer to create a protein lysate.

    • Clarify the lysate by centrifugation as described in Protocol 3.1.

    • Determine and normalize the protein concentration.

  • Residual Target Labeling:

    • Incubate the tissue lysate with a saturating concentration of a fluorescently-tagged probe that binds to the same target. This probe will only label the fraction of the target protein that was not already occupied by the dosed compound in vivo.

    • Include a control lysate from a vehicle-treated animal, which represents 100% target availability.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled target protein using a fluorescence gel scanner.

    • Quantify the band intensity for each sample.

    • Calculate Target Occupancy (%) = [1 - (Signal in Dosed Sample / Signal in Vehicle Sample)] x 100.

Section 5: References

  • Ghosh, A. K., Samanta, I., & Mondal, A. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201–220. Available at: [Link]

  • Lee, H., & Lee, J. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Molecules, 27(23), 8295. Available at: [Link]

  • Lee, G., & Lee, J. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(5), 859–873. Available at: [Link]

  • Das, S., & Roy, D. (2020). Covalent Inhibition in Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. Available at: [Link]

  • Ward, J. A., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 14(11), 2211–2219. Available at: [Link]

  • Ghosh, A. K., et al. (2020). Covalent Inhibition in Drug Discovery. ChemMedChem, 15(15), 1344–1367. Available at: [Link]

  • Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., Werz, O., Bruno, I., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in chemistry, 9, 676631. Available at: [Link]

  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Thiopheneacetic acid. Retrieved from: [Link]

Sources

Application Note: High-Throughput Covalent Fragment Screening Using 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid (FSTAA) in high-throughput screening (HTS) campaigns. Unlike traditional reversible inhibitors, FSTAA derivatives utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to form covalent bonds with nucleophilic residues (Tyr, Lys, Ser, His) within a target protein's binding pocket.

The thiophene-sulfonyl fluoride motif offers a unique "Goldilocks" reactivity profile: it is sufficiently stable in aqueous physiological buffers to resist non-specific hydrolysis, yet highly reactive when positioned in proximity to a nucleophile by a binding event. This guide provides a self-validating workflow for constructing FSTAA-based libraries and screening them using Intact Protein Mass Spectrometry (LC-MS).

Scientific Rationale & Mechanism

The Molecule: FSTAA as a Modular Warhead

The structure of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid contains two distinct functional handles that enable modular library assembly:

  • Carboxylic Acid (C-2 position): A stable handle for amide coupling to diverse amine building blocks or DNA tags (for DNA-Encoded Libraries).

  • Sulfonyl Fluoride (C-5 position): The "latent" electrophilic warhead.

Mechanism of Action: Proximity-Driven SuFEx

Standard electrophiles (e.g., acrylamides, chloroacetamides) often suffer from intrinsic reactivity that leads to non-specific toxicity. In contrast, the sulfonyl fluoride (–SO₂F) group is largely inert to free nucleophiles in solution. Its reaction is context-dependent , requiring the specific environment of a protein pocket (e.g., hydrogen bond networks or local pKa perturbation) to facilitate the ejection of the fluoride ion.

Reaction Stoichiometry:



  • Mass Shift: The covalent modification results in a mass increase on the protein corresponding to the molecular weight of the probe minus the mass of fluoride (19 Da).

Pathway Diagram

The following diagram illustrates the "Direct-to-Biology" workflow, where the library is synthesized in plates and screened directly without purification.

G FSTAA FSTAA Scaffold (Warhead) Coupling Coupling Reaction (Amide Bond Formation) FSTAA->Coupling AmineLib Amine Library (Diversity Elements) AmineLib->Coupling CrudeLib Crude SuFEx Library (96/384-well plate) Coupling->CrudeLib Overnight Incubation Incubation with Target Protein CrudeLib->Incubation Direct Transfer LCMS Intact Protein LC-MS Analysis Incubation->LCMS 2-24 hrs Data Deconvolution & Hit Identification LCMS->Data Mass Shift Detection

Figure 1: Direct-to-Biology (D2B) workflow for FSTAA-based covalent fragment screening.

Experimental Protocol: Direct-to-Biology Screening

This protocol describes the synthesis of a 96-member library and subsequent screening against a model protein (e.g., Carbonic Anhydrase II or a kinase domain) using Intact LC-MS.

Materials
  • Scaffold: 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid (100 mM in DMSO).

  • Diversity Set: 96 diverse primary/secondary amines (100 mM in DMSO).

  • Coupling Agents: HATU, DIPEA.

  • Target Protein: Purified recombinant protein (>90% purity, 10 µM in PBS).

  • LC-MS System: Q-TOF or Orbitrap with ESI source.

Step 1: Library Synthesis (Micro-scale)

Rationale: High-yield amide coupling allows the crude reaction mixture to be used directly, bypassing time-consuming purification.

  • Preparation: In a 96-well PCR plate, dispense 1 µL of FSTAA (100 nmol).

  • Activation: Add 1 µL of HATU (100 mM) and 1 µL of DIPEA (200 mM). Shake for 5 mins.

  • Coupling: Add 1.2 µL of unique Amine (100 mM) to each well.

  • Reaction: Seal plate and incubate at Room Temperature (RT) for 12 hours.

  • Quality Check (Optional): Spot check 5 random wells via LC-MS to confirm conversion >80%.

Step 2: Protein Incubation (Covalent Labeling)

Rationale: SuFEx reaction rates are slower than Michael acceptors. Longer incubation times ensure equilibrium for "proximity-enabled" reactivity.

  • Dilution: Dilute the crude reaction mixtures 1:100 in DMSO to stop the coupling reaction and normalize concentration.

  • Assay Mix: In a new 384-well plate, aliquot 19 µL of Target Protein (2 µM in PBS, pH 7.4).

  • Spike-in: Add 1 µL of the diluted library compound (Final conc: ~10 µM compound, 5% DMSO).

  • Incubation: Incubate at 37°C for 4 to 24 hours.

    • Note: Time points should be optimized. Start with 24 hours for maximum hit rate.

Step 3: Intact Protein LC-MS Analysis

Rationale: Fluorescence assays can yield false positives due to compound fluorescence. Mass spectrometry provides definitive proof of covalent bond formation.

  • Desalting: Use an online desalting trap (e.g., C4 cartridge) to remove salts and non-covalently bound small molecules.

  • Gradient: Run a rapid 2-minute gradient (5% to 95% Acetonitrile + 0.1% Formic Acid).

  • Detection: Acquire spectra in positive ion mode (m/z 500–3000).

Data Analysis & Hit Validation

Calculating the Target Mass

To identify a hit, look for the deconvoluted protein mass shift.

ComponentCalculation
Native Protein Mass

Probe Mass

Leaving Group (F) 18.998 Da
Expected Adduct Mass

Hit Criteria % Modification > 15% (relative to native peak height)
Validation Diagram: Distinguishing Specificity

A critical step is ensuring the hit is specific to the binding pocket and not a result of "super-reactivity" (labeling surface lysines randomly).

Validation Hit Primary Hit Identified (LC-MS Mass Shift) CompAssay Competition Assay (Pre-incubate with Known Ligand) Hit->CompAssay Decision1 Signal Abolished? CompAssay->Decision1 DoseResp Dose-Response (LC-MS) Determine k_inact / K_I PeptideMap Tryptic Digest & MS/MS (Identify Residue) TrueHit Specific Binder (Proceed to Optimization) Decision1->TrueHit Yes FalseHit Non-Specific / Surface (Discard) Decision1->FalseHit No TrueHit->DoseResp TrueHit->PeptideMap

Figure 2: Validation logic flow. Competition with a known reversible inhibitor is the fastest way to confirm active-site specificity.

Troubleshooting
  • No Labeling: Increase pH to 8.0. Tyrosine reactivity is often pH-dependent (phenol vs. phenolate).

  • Precipitation: The thiophene scaffold is lipophilic. Ensure DMSO concentration is at least 5% or add 0.01% Triton X-100.

  • Multiple Adducts: If you see +1x, +2x, +3x modifications, the probe is likely a "super-reactive" promiscuous binder. Discard these hits.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.

  • London, N., et al. (2020). "Covalent Fragment Screening Using 'Direct-to-Biology' Intact Protein Mass Spectrometry." Nature Protocols.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Immunomodulatory Proteins Using SuFEx Probes." Cell Chemical Biology.

  • Enamine Ltd. (2024). "Covalent Fragment Libraries: Sulfonyl Fluorides and SuFEx-able Motifs." Enamine Product Catalog.

Troubleshooting & Optimization

optimizing reaction conditions for 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & Optimization Guide Target Molecule: 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid Application: SuFEx (Sulfur-Fluoride Exchange) Click Chemistry, Covalent Inhibitor Design

Introduction: The SuFEx Advantage

You are likely synthesizing this compound to serve as a bifunctional linker . The carboxylic acid moiety allows for standard amide coupling to a pharmacophore, while the sulfonyl fluoride (


) acts as a "sleeping beauty" warhead—stable under physiological conditions but reactive toward specific nucleophiles (like Tyrosine or Lysine residues) in a protein pocket.

This guide moves beyond generic protocols to address the specific challenges of the thiophene core : its susceptibility to polymerization under acidic conditions and the regioselectivity required for the 2,5-substitution pattern.

Module 1: The Chlorosulfonylation (The Critical Intermediate)

The first step involves installing the sulfonyl chloride group.[1][2] This is the most failure-prone step due to the electron-rich nature of thiophene.

Optimized Protocol
  • Reagents: 2-Thiopheneacetic acid (1.0 eq), Chlorosulfonic acid (

    
    , 3.0–4.0 eq).
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Note: DCM is preferred for ease of removal, but 
    
    
    
    allows higher reflux temps if the reaction stalls.
  • Temperature:

    
     (Addition) 
    
    
    
    Room Temperature (Reaction).

Step-by-Step:

  • Dissolve 2-thiopheneacetic acid in anhydrous DCM (0.5 M concentration).

  • Cool to

    
      using an ice bath.
    
  • Add chlorosulfonic acid dropwise over 30 minutes. Crucial: Rapid addition causes local overheating and black tar formation (polymerization).

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice. Extract immediately with DCM.

Troubleshooting & FAQs

Q: The reaction mixture turned black and tarry. What happened? A: This is "thiophene charring." Thiophenes are acid-sensitive and prone to oxidative polymerization.

  • Fix: Ensure strict temperature control (

    
    ) during addition.
    
  • Fix: Dilute the reaction further (0.2 M).

  • Fix: Verify the quality of your chlorosulfonic acid; old, brown reagent contains sulfuric acid impurities that promote charring.

Q: I see a mixture of isomers by NMR. How do I prevent this? A: The acetic acid group at position 2 is an ortho/para director (in benzene terms), but in thiophene, the sulfur atom directs to


-positions (2 and 5).
  • Mechanism: Position 5 is the most activated site remaining. Position 3 (sterically hindered and

    
    -position) is less favorable.
    
  • Optimization: Lower temperatures favor the kinetic product (Position 5). Do not heat above

    
     unless conversion is stalled.
    

Module 2: The Fluorine Exchange (The Target Synthesis)

Converting the sulfonyl chloride to the fluoride is generally high-yielding, but the presence of the carboxylic acid requires a specific choice of fluoride source.

Optimized Protocol
  • Reagents: Crude Sulfonyl Chloride (from Module 1), Potassium Bifluoride (

    
    , 2.0–3.0 eq).
    
  • Solvent: Acetonitrile (MeCN) / Water (1:1 ratio) or THF/Water.

  • Time: 2–4 hours at RT.

Step-by-Step:

  • Dissolve the crude sulfonyl chloride in MeCN.

  • Prepare a saturated aqueous solution of Potassium Bifluoride (

    
    ) .
    
  • Add the aqueous salt solution to the organic phase. The mixture will be biphasic.[2][3]

  • Stir vigorously at RT.

  • Monitor: TLC will show a slight shift, but

    
     NMR is definitive (singlet around +65 ppm).
    
Why KHF₂? (Expert Insight)

We recommend


 over KF or TBAF for this specific substrate.
  • pH Control:

    
     maintains a slightly acidic pH (~3–4). Using basic KF can form the carboxylate salt of your starting material, potentially making it too water-soluble and difficult to recover during the organic extraction of the intermediate.
    
  • Bifluoride Nucleophilicity: The

    
     ion is a potent nucleophile for sulfur centers in biphasic media.
    
Troubleshooting & FAQs

Q: My yield is low after workup. Is the sulfonyl fluoride hydrolyzing? A: Unlikely. Aryl/Heteroaryl sulfonyl fluorides are remarkably stable to hydrolysis (SuFEx principle).

  • Root Cause: Your product contains a carboxylic acid.[1] If you wash with basic water (

    
    , pH > 8) to remove impurities, your product deprotonates and goes into the aqueous waste layer.
    
  • Fix: Acidify your aqueous layer to pH ~2 with 1M HCl before extracting with Ethyl Acetate.

Q: Can I do this in one pot? A: Yes, and it is often preferred because thiophene sulfonyl chlorides can be unstable.

  • Protocol: After chlorosulfonylation, quench the reaction on ice, separate the organic layer, and immediately add the

    
     solution/MeCN without drying or concentrating the chloride intermediate.
    

Module 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisWorkflow Start Start: 2-Thiopheneacetic Acid Step1 Step 1: Chlorosulfonylation (ClSO3H, DCM, 0°C) Start->Step1 Check1 Check: Is reaction black/tarry? Step1->Check1 Fail1 Failure: Polymerization Action: Lower Temp / Dilute Check1->Fail1 Yes Intermediate Intermediate: Sulfonyl Chloride Check1->Intermediate No (Pale/Amber) Step2 Step 2: Fluorine Exchange (KHF2, MeCN/H2O) Intermediate->Step2 Check2 Check: Product in Organic Layer? Step2->Check2 Fail2 Issue: Product lost to Aqueous Action: Acidify Aqueous to pH 2 Check2->Fail2 No Final Target: 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid Check2->Final Yes Fail2->Final Re-extract

Caption: Logical workflow for the synthesis, highlighting critical checkpoints for polymerization (Step 1) and pH-dependent extraction (Step 2).

Module 4: Data & Specifications

Reagent Stoichiometry Table
ReagentEquiv.[4][5][6][7][8]RoleCritical Note
2-Thiopheneacetic acid 1.0SubstrateDry thoroughly before use.
Chlorosulfonic acid 3.0–4.0ElectrophileCorrosive. Dispense in fume hood.
Potassium Bifluoride (

)
2.5F- SourceGlass etching potential; use plasticware if possible.
Acetonitrile SolventCo-solventEnsures solubility of organic intermediate.
Analytical Checkpoints
TechniqueObservationInterpretation
TLC Chloride (

)

Fluoride (

)
Very similar

; hard to distinguish.

H NMR
Thiophene protonsShift in aromatic region due to EWG (

).

F NMR
Singlet,

to

ppm
Definite confirmation of S-F bond formation.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Foundational text on the stability and reactivity of sulfonyl fluorides.
  • Bare, G. A. L. (2023).[2][7] "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry.

    • Validates the biphasic fluoride exchange protocol.
  • Gao, B., et al. (2025). "Sulfonyl fluoride synthesis by fluorination." Organic Chemistry Portal.

    • General review of fluorin

Sources

troubleshooting 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Reagent

You are working with 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid , a high-value bifunctional linker designed for covalent drug discovery and chemical proteomics. To troubleshoot effectively, you must understand its dual-reactivity profile:

  • The "Handle" (Carboxylic Acid): A standard attachment point for amines or alcohols via amide/ester coupling.

  • The "Warhead" (Sulfonyl Fluoride - SO₂F): A Sulfur(VI) Fluoride Exchange (SuFEx) motif.[1][2][3] It is an electrophile that remains "sleeping" (latent) until activated by specific local environments (e.g., a protein pocket) or catalysts, at which point it covalently modifies nucleophiles (Tyr, Lys, Ser, His).

Common Failure Mode: Users often inadvertently trigger the "Warhead" while trying to attach the "Handle," or conversely, fail to activate the Warhead when desired.

Part 1: Pre-Reaction Integrity & Storage

Q: My LC-MS shows a mass of [M-H]⁻ 223, but I also see a peak at 221. Is my compound degrading?

A: You are likely observing hydrolysis or decarboxylation .

  • Target Mass: ~224 Da (Neutral). ESI- usually shows [M-H]⁻ at 223.

  • The 221 Peak (Sulfonic Acid): If you see a mass shift corresponding to -20 Da (loss of F, gain of OH) or +18 (hydrolysis), the SO₂F has hydrolyzed to the sulfonic acid (SO₂OH). This renders the SuFEx warhead dead.

  • The 179/180 Peak (Decarboxylation): Thiophene-2-acetic acids are prone to thermal decarboxylation (loss of CO₂ = -44 Da). This occurs if the compound was subjected to high heat (>60°C) under acidic conditions during workup.

Protocol for Integrity Check: Do not rely solely on LC-MS, as the acidic mobile phase can induce artifacts.

  • Dissolve 5 mg in anhydrous CDCl₃ or DMSO-d6.

  • Run ¹⁹F NMR (unprotonated).

    • Pass: Single singlet peak around +65 to +72 ppm (relative to CFCl₃).

    • Fail: Signal at -120 ppm (free fluoride ion) or disappearance of signal (hydrolysis to sulfonic acid).

Part 2: Phase 1 - The Carboxyl Interface (Amide Coupling)

Q: I am trying to couple the acetic acid tail to a secondary amine using HATU/DIPEA, but the yield is low, and I'm losing the fluorine signal. Why?

A: You are likely triggering premature SuFEx reactivity. While SO₂F is generally stable, strong bases (like DBU or high concentrations of DIPEA) combined with nucleophilic solvents (or trace water) can catalyze the hydrolysis of the sulfonyl fluoride.

Troubleshooting Guide:

ParameterRecommendationScientific Rationale
Coupling Agent T3P (Propylphosphonic anhydride) or EDC/HOAt HATU generates a highly reactive ester that requires base (DIPEA). T3P works in mild conditions and is often compatible with sulfonyl fluorides.
Base NMM (N-methylmorpholine) or 2,6-Lutidine Avoid strong, nucleophilic bases. NMM is milder than DIPEA/TEA and reduces the risk of attacking the SO₂F.
Solvent DCM or DMF (Anhydrous)Avoid alcohols (MeOH/EtOH) completely. They can react with the SO₂F to form sulfonate esters (SuFEx side reaction).
Temperature 0°C to RT Do not heat. Thiophene-acetic acids can decarboxylate, and heat accelerates SO₂F hydrolysis.

Recommended Protocol (Amide Coupling):

  • Dissolve 1.0 eq of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid in anhydrous DCM.

  • Add 1.1 eq T3P (50% in EtOAc).

  • Add 2.5 eq NMM (mild base).

  • Stir 5 min at 0°C.

  • Add 1.0 eq Amine .[2]

  • Monitor by TLC/LC-MS. Quench with dilute citric acid (NOT basic water).

Part 3: Phase 2 - The SuFEx Interface (Click Chemistry)

Q: I successfully made the amide, but it won't label my target protein. The SO₂F is intact. What is wrong?

A: The SO₂F group is not a non-specific alkylator like an iodoacetamide. It requires activation . Unlike sulfonyl chlorides, sulfonyl fluorides are "privileged electrophiles." They resist hydrolysis but require a specific environment to react.

Troubleshooting Checklist:

  • Is the target residue accessible? SuFEx targets Tyr, Lys, Ser, and His. If the pocket is deep and hydrophobic, the thiophene ring might fit, but the geometry must align the SO₂F with the nucleophile.

  • Are you using a catalyst? For chemical biology (in lysate/cells), you rely on protein-templated activation. For synthetic conjugation (small molecule-small molecule), you must add a catalyst.

Catalyst Selection Table:

ApplicationCatalystMechanism
Synthetic Chemistry DBU or BEMP Activates the nucleophile (phenol/amine) and activates the SO₂F via "Si-F" abstraction (if silyl ethers are used).
Peptide Macrocyclization DABCO Acts as a nucleophilic catalyst to form a reactive sulfonylammonium intermediate.
Protein Labeling None (Proximity driven)The protein's local pH environment activates the residue. If no reaction, the affinity is too low.

Part 4: Visualizing the Troubleshooting Logic

Diagram 1: Experimental Decision Tree

Use this flow to diagnose where your experiment is failing.

TroubleshootingFlow cluster_0 Pre-Reaction cluster_1 Phase 1: Coupling cluster_2 Phase 2: SuFEx Start Start: Experimental Issue IssueType Identify Failure Mode Start->IssueType Purity Issue: Purity/Stability IssueType->Purity Coupling Issue: Low Yield/Side Products IssueType->Coupling Click Issue: No Reaction (SuFEx) IssueType->Click CheckNMR Action: 19F NMR (Target: +65-70 ppm) Purity->CheckNMR Result1 Signal Missing? Hydrolysis to -SO3H CheckNMR->Result1 CheckBase Action: Switch Reagents (Use T3P + NMM) Coupling->CheckBase Result2 Decarboxylation? Avoid Heat >40°C CheckBase->Result2 CheckCat Action: Add Catalyst (DBU/DABCO) Click->CheckCat Result3 Protein Labeling? Check Affinity/Binding CheckCat->Result3

Caption: Diagnostic workflow for isolating failure modes in synthesis and application.

Diagram 2: Reaction Pathway & Selectivity

Understanding the chemical logic to avoid "Dead Ends."

ReactionPathway Precursor 2-[5-(Fluorosulfonyl) thiophen-2-yl]acetic acid Amide Amide Intermediate (SO2F Intact) Precursor->Amide T3P, NMM (Mild Base) DeadEnd1 Sulfonic Acid (Hydrolysis) Precursor->DeadEnd1 Strong Base/H2O (pH > 10) DeadEnd2 Decarboxylated By-product Precursor->DeadEnd2 Heat > 60°C Acidic Workup Final Final Conjugate (Covalent Inhibition) Amide->Final Target Protein (SuFEx) Amide->DeadEnd1 Prolonged Storage in MeOH/H2O

Caption: Chemical pathway showing the "Green Path" to success vs. common degradation routes.

Part 5: Analytical FAQs

Q: Can I use standard Reverse Phase HPLC to purify my intermediate? A: Yes, but with caution.

  • Mobile Phase: Use Water/Acetonitrile with 0.1% Formic Acid . Avoid TFA (Trifluoroacetic acid) if possible, as high concentrations of strong acid can accelerate degradation during fraction evaporation.

  • Workup: Lyophilize immediately. Do not leave the compound in aqueous solution for days.

Q: Why does the 19F NMR signal shift? A: The chemical shift is sensitive to the solvent and the electronic state of the thiophene ring.

  • CDCl₃: Typically ~+65 to +70 ppm.

  • DMSO-d6: May shift by 2-3 ppm.

  • Note: If the signal shifts to -120 ppm , that is free fluoride (F⁻). Your compound has decomposed.[4]

References

  • Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm.

  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. (Foundational work on SO2F stability).

Sources

common pitfalls in 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid (CAS: 1936386-91-2). This bifunctional building block—containing a latent electrophile (sulfonyl fluoride) and a reactive handle (carboxylic acid)—is a cornerstone in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent probe development.

Status: Operational Ticket Focus: Experimental Troubleshooting & Optimization Expertise Level: Senior Application Scientist

Core Experimental Workflow & Hazard Map

The following diagram illustrates the standard utilization pathway and identifies critical "Failure Nodes" where experimentalists most frequently encounter issues.

G Start Starting Material (-SO2F / -COOH) Activation Carboxyl Activation (NHS/HATU/SOCl2) Start->Activation Standard Protocol Fail_Hydrolysis PITFALL 1: Base-Catalyzed Hydrolysis (-SO2F -> -SO3H) Start->Fail_Hydrolysis Wet Solvents + Base Coupling Nucleophilic Coupling (Amine/Alcohol) Activation->Coupling Fail_DMAP CRITICAL ERROR: DMAP Usage (Activates -SO2F prematurely) Activation->Fail_DMAP Adding DMAP Purification Purification (Silica/HPLC) Coupling->Purification Fail_Chemo PITFALL 2: Chemoselectivity Loss (Amine attacks S instead of C) Coupling->Fail_Chemo High Temp / Excess Base Storage Long-term Storage Purification->Storage

Figure 1: Operational workflow for 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid, highlighting critical failure nodes where the orthogonal reactivity of the sulfonyl fluoride is compromised.

Troubleshooting Guide: Specific Failure Modes

Category A: Reactivity & Coupling (The "Chemoselectivity" Trap)

Q: I am trying to couple an amine to the carboxylic acid using EDC/NHS, but I see degradation of the sulfonyl fluoride. What is happening?

Diagnosis: You likely triggered premature SuFEx reactivity. While sulfonyl fluorides are generally stable to amines at room temperature (unlike sulfonyl chlorides), they are not inert under all conditions. The thiophene ring is electron-rich, but the sulfonyl group is electron-withdrawing.

  • The Cause: If you used DMAP (4-Dimethylaminopyridine) as a catalyst for the amide coupling, you have inadvertently activated the sulfonyl fluoride. DMAP is a known SuFEx activator that catalyzes the hydrolysis or substitution of -SO2F groups [1].

  • The Fix:

    • Eliminate DMAP: Use strictly non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine.

    • Switch Coupling Agents: Use HATU or PyBOP, which are effective without nucleophilic catalysts.

    • Temperature Control: Keep the reaction at 0°C to Room Temperature (RT). Heating (>50°C) promotes the nucleophilic attack of the amine onto the sulfur center.

Q: My yield is low, and NMR suggests the formation of a sulfonamide instead of the desired amide. Why?

Diagnosis: Competitive nucleophilic attack. Although the carboxylic acid is activated, if your amine is highly nucleophilic (e.g., primary aliphatic amine) and you use a large excess, it may attack the sulfur center, especially in polar aprotic solvents (DMSO/DMF) which enhance nucleophilicity.

  • The Fix:

    • Stoichiometry: Use a slight excess of the acid (1.1 equiv) relative to the amine, rather than an excess of amine.

    • Pre-activation: Fully activate the carboxylic acid (e.g., form the NHS ester) before adding the amine. This ensures the kinetic product is the amide (C-attack) rather than the sulfonamide (S-attack).

Category B: Stability & Purification

Q: Can I purify the intermediate using standard silica gel chromatography?

Diagnosis: Generally yes, but with caveats regarding "modifier" choice.[1]

  • The Issue: Sulfonyl fluorides are stable to silica gel. However, if your eluent contains methanol and a strong base (like triethylamine), you risk solvolysis (formation of the methyl sulfonate ester) or hydrolysis over long column runs.

  • The Fix:

    • Acidify: Add 0.1% Acetic Acid or Formic Acid to the mobile phase. This suppresses the ionization of the carboxylic acid (improving peak shape) and stabilizes the sulfonyl fluoride against hydrolysis.

    • Avoid: Do not use ammonia or high concentrations of triethylamine in the mobile phase.

Q: The compound seems to decompose in DMSO stock solutions. Is it unstable?

Diagnosis: Moisture-induced hydrolysis.

  • The Mechanism: While -SO2F is stable to water at neutral pH, DMSO is hygroscopic. In "wet" DMSO, over time, the fluoride ion can be displaced, forming the sulfonic acid (-SO3H). This reaction is autocatalytic because the generated HF/acid can accelerate further degradation [2].

  • The Fix:

    • Store as a solid at -20°C.

    • If a stock solution is necessary, use anhydrous DMSO and store in single-use aliquots to minimize freeze-thaw cycles and moisture entry.

Comparative Data: Sulfonyl Fluoride vs. Chloride[2][3][4]

Understanding why you are using the fluoride variant is key to troubleshooting.

FeatureSulfonyl Chloride (-SO2Cl)Sulfonyl Fluoride (-SO2F)Implication for Protocol
Hydrolytic Stability Low (Hydrolyzes in minutes/hours)High (Stable for days/weeks at pH 7)Allows for aqueous workups and purifications.
Amine Reactivity High (Reacts instantly)Latent (Requires activation/heat)Enables chemoselective reaction at the -COOH group first.
Redox Stability Susceptible to reductionResistant to reductionCompatible with reductive amination conditions elsewhere in the molecule.
Toxicity Corrosive (HCl byproduct)Toxic (Fluoride release)Handle with gloves; avoid glass etching in prolonged storage.

Frequently Asked Questions (FAQs)

Q: Can I convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl2)? A: Proceed with Caution. Thionyl chloride generates HCl and heat. While the -SO2F group is relatively acid-stable, the harsh conditions can degrade the thiophene ring or cause F/Cl exchange at the sulfur center (rare but possible).

  • Recommendation: Use Oxalyl Chloride with a catalytic amount of DMF in DCM at 0°C. This is milder and generates gaseous byproducts that are easily removed.

Q: How do I verify the integrity of the -SO2F group by NMR? A:

  • 1H NMR: Look for the thiophene protons. Hydrolysis to the sulfonic acid (-SO3H) usually causes a significant chemical shift change in the adjacent ring protons due to the change in electronics (SO2F is strongly electron-withdrawing; SO3- is less so).

  • 19F NMR: This is the gold standard. The -SO2F signal typically appears around +60 to +65 ppm (relative to CFCl3) or -60 ppm depending on the reference standard used. A disappearance of this peak or the appearance of a fluoride ion peak (approx -120 ppm) indicates decomposition.

Q: Is this compound cell-permeable? A: Generally, yes. The thiophene scaffold is lipophilic, and masking the carboxylic acid (e.g., as an amide or ester) significantly improves permeability. The -SO2F group is small and bioisosteric to other polar groups, often maintaining good pharmacokinetic properties until it reaches its target [3].

References

  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [Link]

  • Narayanam, M. K., et al. (2021). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

Sources

Technical Support: Overcoming Resistance to 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Biology Support Center. Ticket ID: SUFEX-TH-002 Subject: Troubleshooting cellular insensitivity and "resistance" phenotypes for SuFEx probe 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid.

Executive Summary: The Molecule & The Problem

You are encountering "resistance" or lack of efficacy with 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid (hereafter referred to as 2-FSTA ). In the context of chemical biology, this molecule is a SuFEx (Sulfur-Fluoride Exchange) warhead tethered to a solubilizing carboxylic acid tail.

The Core Diagnosis: True biological resistance (e.g., target mutation) is rare for this specific fragment. The "resistance" you observe is likely Intrinsic Physicochemical Resistance . The molecule possesses a free carboxylic acid (


). At physiological pH (7.4), it exists almost exclusively as an anion (

). Charged species cannot passively diffuse through the lipid bilayer, leading to poor intracellular accumulation .

If your target is intracellular, the cell line is not "resistant" to the warhead; it is impermeable to the scaffold.

Diagnostic Workflow: The Resistance Landscape

Before modifying your biological model, you must validate the chemical behavior of the probe. Use the following decision tree to isolate the failure point.

Resistance_Pathway Start Observed Resistance (No Effect/Labeling) Check_Permeability 1. Check Permeability (The Acid Problem) Start->Check_Permeability Check_Stability 2. Check Stability (Media/Serum) Check_Permeability->Check_Stability Permeability OK Sol_Ester Solution: Esterification (Pro-drug) Check_Permeability->Sol_Ester High Charge Check_Metabolism 3. Check Metabolism (GSH Scavenging) Check_Stability->Check_Metabolism Compound Stable Sol_Serum Solution: Serum-Free Pulse Check_Stability->Sol_Serum Albumin Binding Check_Target 4. Target Engagement (Mutation/Context) Check_Metabolism->Check_Target No GSH Adducts Sol_BSO Solution: BSO Co-treatment Check_Metabolism->Sol_BSO GST Upregulation

Figure 1: Diagnostic logic flow for identifying the source of resistance to 2-FSTA.

Troubleshooting Guide (Q&A Format)
Category A: Permeability & Uptake (Most Likely Cause)

Q: My compound works in cell lysates but shows no activity/labeling in live cells. Why? A: This is the classic signature of membrane impermeability. 2-FSTA contains a carboxylic acid. In lysate, the membrane barrier is removed, allowing the sulfonyl fluoride warhead to react with protein nucleophiles (Tyr, Lys, His). In live cells, the negative charge repels the molecule from the membrane.

Protocol Fix: Pro-drug Esterification You must mask the carboxylic acid to trick the cell into uptake.

  • Synthesize the Methyl or Acetoxymethyl (AM) Ester: Convert the

    
     to 
    
    
    
    or
    
    
    .
  • Mechanism: The uncharged ester crosses the membrane. Intracellular esterases cleave the ester, regenerating the active acid inside the cell (trapping it there).

  • Validation: Compare

    
     of the free acid vs. the methyl ester. If the ester is 10-100x more potent, your "resistance" was purely entry-related.
    
Category B: Chemical Stability & Serum Interaction

Q: I see activity at 1 hour, but it vanishes at 24 hours. Is the cell degrading it? A: Likely not the cell, but the media . Sulfonyl fluorides are generally stable to hydrolysis, but they are electrophiles.

  • Serum Sequestration: Bovine Serum Albumin (BSA) in FBS is a "sponge" for electrophiles. It has nucleophilic residues that can covalently react with your SuFEx warhead before it enters the cell.

  • pH Sensitivity: Thiophene-based sulfonyl fluorides can be less stable than phenyl analogs at pH > 8.0.

Protocol Fix: Serum-Free Pulse

  • Step 1: Wash cells 2x with PBS.

  • Step 2: Incubate with 2-FSTA in Opti-MEM or serum-free media for 1-2 hours (Pulse).

  • Step 3: Wash and replace with complete media (Chase).

  • Why? This maximizes intracellular concentration before the serum can scavenge the probe.

Category C: Metabolic Resistance (GSH/GST)

Q: My cell line expresses high levels of MDR1 or GSTs. Does this affect SuFEx probes? A: Yes. While SuFEx is more resistant to reduction than sulfonyl chlorides, it is not immune to Glutathione (GSH) conjugation, especially if catalyzed by Glutathione S-Transferases (GSTs).

  • The Reaction:

    
    
    
  • The Phenotype: High resistance in liver/lung lines (e.g., HepG2, A549) compared to low-GSH lines.

Protocol Fix: BSO Challenge To confirm GSH-mediated resistance, deplete cellular GSH using L-Buthionine sulfoximine (BSO) .

  • Control: Cells + 2-FSTA.

  • Exp: Cells + BSO (

    
    , 16h pre-treat) + 2-FSTA.
    
  • Result: If potency is restored (left-shift in

    
    ) in the BSO group, your resistance is metabolic.
    
Detailed Experimental Protocols
Experiment 1: The "Lysate vs. Live" Shift Assay

Purpose: To definitively prove permeability issues.

ParameterCondition A (Live)Condition B (Lysate)
Input Intact Cells (

cells/mL)
Cell Lysate (

protein)
Treatment Add 2-FSTA (

) to media
Add 2-FSTA (

) to lysate
Incubation 2 hours @ 37°C2 hours @ 37°C
Readout Wash

Lysis

Click Chem

Western Blot
Click Chem

Western Blot
Expected Result Weak/No Signal (if impermeable)Strong Signal

Click Chemistry Step (for visualization): Since 2-FSTA lacks an alkyne handle, you are likely using it as a competitor against a broad-spectrum probe (e.g., a rhodamine-sulfonyl fluoride).

  • Treat with 2-FSTA (the blocker).

  • Chase with a generic SuFEx-Alkyne probe.

  • Perform CuAAC (Click) with Azide-Fluorophore.

  • Interpretation: If 2-FSTA binds the target, it prevents the fluorescent probe from binding (Loss of Signal).

Experiment 2: Intact Protein Mass Spectrometry (The Gold Standard)

Purpose: To detect if the target is mutated or if the covalent bond is forming.

  • Transfect cells with the target protein (e.g., Flag-tagged).

  • Treat cells with 2-FSTA (

    
    , 4h).
    
  • Immunoprecipitate (IP) the protein using Anti-Flag beads.

  • Elute and analyze via LC-MS (E-ESI-TOF) .

  • Data Analysis: Look for a mass shift of +196.02 Da (Mass of probe minus HF).

    • If you see the native mass only, the reaction failed (Resistance).

    • If you see the modified mass, the compound worked, and "resistance" is downstream (pathway redundancy).

Mechanistic Reference: The SuFEx Reactivity Profile

Understanding why the reaction happens is crucial for troubleshooting. SuFEx is not a promiscuous alkylator; it is "context-dependent."

  • Target Residues: Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Histidine (His).[1][2]

  • Requirement: The sulfonyl fluoride is relatively inert until it enters a protein pocket where a basic residue (e.g., Arg, His) or H-bond network activates the fluoride leaving group.

  • Implication: If your cell line has a mutation in the neighboring residues (not just the nucleophile), the "catalytic pocket" may be disrupted, rendering the warhead inert.

Comparison of Warhead Stability:

Warhead TypeAqueous StabilityGSH ReactivityIntracellular Half-Life
Sulfonyl Fluoride (SuFEx) High (

)
Low-ModerateHours
Sulfonyl ChlorideVery Low (Hydrolyzes min)HighMinutes
Acrylamide (Michael Acceptor)HighHighHours
References
  • Dong, J., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition. Link

    • Foundational paper establishing the stability and reactivity of the -SO2F warhead.
  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

    • Reviews the use of sulfonyl fluorides in ABPP and resistance mechanisms.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as probes for chemical biology. Chemical Science. Link

    • Discusses the specific reactivity with Tyrosine and Lysine residues.
  • Ahmadi, M., et al. (2016). 2-Sulfonylpyrimidines as covalent probes for thiol-based enzymes. Nature Chemical Biology. Link

    • Provides protocols for mass-spec valid

Disclaimer: This guide assumes the user is handling 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid in a BSL-2 laboratory environment. Always consult the Safety Data Sheet (SDS) for specific handling requirements of fluorinated electrophiles.

Sources

Validation & Comparative

The Strategic Advantage of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid in Covalent Probe and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Chemical Biology and Medicinal Chemistry

In the landscape of targeted covalent inhibitors and chemical probes, the selection of the right molecular tool is paramount to success. Among the expanding arsenal of reactive fragments, 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid emerges as a particularly advantageous building block. This guide provides an in-depth comparison, grounded in experimental principles, to elucidate the distinct benefits of this compound over other alternatives for researchers in drug discovery and chemical biology.

The "Privileged" Warhead: Superiority of the Sulfonyl Fluoride

The core reactivity of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid lies in its sulfonyl fluoride (-SO2F) moiety. This electrophilic "warhead" is responsible for forming a stable, covalent bond with nucleophilic amino acid residues on a target protein. Its advantages are best understood in comparison to other common covalent warheads.

Sulfonyl fluorides possess a well-balanced reactivity profile; they are stable enough for use in aqueous biological environments but are reactive enough to engage with specific protein residues.[1][2] This contrasts with more promiscuous warheads like sulfonyl chlorides, which are more susceptible to hydrolysis.[1] The reactivity of sulfonyl fluorides allows them to target not only the highly nucleophilic cysteine but also a broader range of residues including serine, threonine, lysine, tyrosine, and histidine, significantly expanding the scope of the "druggable" proteome.[1][2][3][4] This versatility is a key advantage in an era where researchers are increasingly looking "beyond cysteine" for covalent targeting.[5]

Warhead TypeTypical Target ResiduesStability in Aqueous MediaReactivity ProfileKey Disadvantage
Sulfonyl Fluoride Ser, Thr, Lys, Tyr, His, CysHighTunable, context-dependentCan require strong protein-ligand binding for efficient reaction
AcrylamideCysteineModerateHigh, Michael additionCan be prone to off-target reaction with glutathione
ChloroacetamideCysteineModerateHigh, SN2 reactionHigher intrinsic reactivity can lead to off-target effects
Vinyl SulfoneCysteine, LysineModerateHigh, Michael additionCan be highly reactive, leading to potential toxicity
EpoxideCys, His, Asp, GluLow to ModerateHigh, ring-openingCan be unstable and prone to hydrolysis

This balanced reactivity makes sulfonyl fluoride-containing fragments, such as 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid, ideal tools for activity-based protein profiling (ABPP), a powerful technique used to study enzyme function directly in native biological systems.[6][7][8]

The Thiophene Scaffold: A Foundation for Potency and Selectivity

The choice of the aromatic core, or scaffold, is critical in drug design. 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid is built upon a thiophene ring, a five-membered sulfur-containing heterocycle that is considered a "privileged" scaffold in medicinal chemistry.[9][10][11]

Advantages of the Thiophene Scaffold:

  • Structural Rigidity and Defined Geometry: The thiophene ring provides a rigid framework that locks the acetic acid "handle" and the fluorosulfonyl "warhead" into a well-defined spatial orientation. This is crucial for designing probes where precise positioning within a protein's binding site is necessary to achieve selective labeling.

  • Bioisosteric Replacement for Benzene: Thiophene is often used as a bioisostere for a phenyl ring, but it offers distinct electronic properties and the sulfur atom can act as a hydrogen bond acceptor, potentially improving drug-receptor interactions.[11]

  • Favorable Physicochemical Properties: Thiophene-containing molecules are prevalent in FDA-approved drugs, highlighting their general acceptance in terms of metabolic stability and pharmacokinetic properties.[11][12]

  • Versatile Substitution: The 2- and 5-positions of the thiophene ring allow for linear extension, making it an ideal vector for fragment-based drug discovery (FBDD), where small fragments are grown or linked to build a potent inhibitor.[13]

Compared to a simple phenyl-based analog like 4-(fluorosulfonyl)phenylacetic acid, the thiophene ring in 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid offers a different spatial arrangement and electronic profile, which can be exploited to gain selectivity for a specific protein target.

The Acetic Acid Handle: A Gateway to Versatile Chemistry

The 2-acetic acid moiety provides a crucial point of attachment for further chemical elaboration. This carboxylic acid group is readily activated for amide bond formation, one of the most reliable and well-understood reactions in medicinal chemistry. This allows researchers to:

  • Couple the fragment to other molecules or fragments to increase affinity and explore larger regions of a protein's binding pocket.

  • Attach reporter tags such as fluorophores (for imaging), biotin (for affinity purification and pull-down experiments), or "clickable" handles like alkynes or azides for two-step labeling via bioorthogonal chemistry.[6][7]

This synthetic tractability makes 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid a highly versatile platform for creating a diverse library of chemical probes tailored to specific experimental needs.

Experimental Protocols & Workflows

To harness the advantages of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid, robust experimental protocols are essential. Below are two foundational workflows that demonstrate its application in a research setting.

Protocol 1: Confirmation of Covalent Target Engagement via Intact Protein Mass Spectrometry

This protocol validates whether the compound of interest forms a covalent bond with the target protein.

Objective: To detect the mass shift corresponding to the addition of the fragment to the target protein.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid in DMSO.

    • Prepare the target protein at a concentration of 1-5 mg/mL in a mass spectrometry-compatible buffer (e.g., 20 mM ammonium bicarbonate, pH 7.8).

  • Incubation:

    • In a microcentrifuge tube, combine the target protein with a 10-fold molar excess of the 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid solution.

    • Prepare a control sample with protein and an equivalent volume of DMSO.

    • Incubate both samples at room temperature or 37°C for 1 to 4 hours. The optimal time may need to be determined empirically.

  • Sample Cleanup (Optional but Recommended):

    • Desalt the samples using a C4 ZipTip or similar solid-phase extraction method to remove excess unreacted compound and non-volatile salts.

  • LC-MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The LC method should be designed to separate the protein from remaining small molecules.

    • Acquire mass spectra across the expected mass range for the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra for both the control and treated samples to determine the average protein mass.[14]

    • A successful covalent modification will result in a mass increase in the treated sample corresponding to the molecular weight of the fragment minus the elements of hydrofluoric acid (HF), which is lost during the reaction.

Workflow 2: Fragment-Based Screening and Hit Validation

This workflow outlines how 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid can be used as a parent fragment to discover and validate new covalent ligands.

Objective: To identify protein targets that can be covalently modified by derivatives of the core fragment.

FBDD_Workflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Validation & Follow-up A 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid C Amide Coupling A->C B Amine Building Blocks B->C D Fragment Library C->D Purification & QC F Incubate with Library D->F E Protein Target(s) E->F G Intact Protein LC-MS F->G H Identify Hits (Mass Adducts) G->H I Dose-Response & Time-Course H->I Confirm Potency J Proteolytic Digest & MS/MS Analysis H->J Confirm Specificity K Identify Site of Modification J->K L Structure-Activity Relationship (SAR) K->L Inform Design

Caption: Workflow for covalent fragment screening and validation.

Description of Workflow:

  • Library Synthesis: A focused library of covalent fragments is synthesized by coupling diverse amine-containing building blocks to the carboxylic acid handle of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid via standard amide coupling chemistry.

  • Screening: The library is incubated with the protein target of interest.

  • Hit Identification: Intact protein mass spectrometry is used as the primary screen to identify fragments that have formed a covalent adduct with the protein, indicated by a specific mass shift.[5]

  • Hit Validation:

    • Potency: Hits are confirmed using dose-response and time-course experiments to quantify their reactivity.

    • Specificity: To pinpoint the exact amino acid residue modified, the protein-fragment adduct is subjected to proteolytic digestion (e.g., with trypsin) followed by tandem mass spectrometry (MS/MS) analysis.[14] This peptide mapping approach confirms that the modification occurs at a specific, targeted site.

    • SAR Studies: The information on binding site and potency is used to guide the synthesis of new, improved analogs, driving the project forward.

Conclusion

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid offers a compelling combination of features that make it a superior choice for many applications in covalent ligand discovery. The well-calibrated reactivity of the sulfonyl fluoride warhead, the advantageous structural and electronic properties of the thiophene scaffold, and the synthetic versatility of the acetic acid handle provide a powerful and adaptable platform for developing highly selective and potent chemical probes and drug candidates. By leveraging the experimental workflows described, researchers can effectively unlock the potential of this valuable chemical tool.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling.
  • Narayan, Y., Kumar, A., & Parveen, A. (2023, August 22). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science.
  • Narayan, Y., Kumar, A., & Parveen, A. (2024, September 1). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science Publishers.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Benchchem. (n.d.). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • PubMed. (2012, November 5). Sulfonyl fluoride analogues as activity-based probes for serine proteases.
  • MDPI. (2020, December 18). Bioorthogonal Reactions in Activity-Based Protein Profiling.
  • SciSpace. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • RSC Publishing. (n.d.). Sulfonyl fluorides as privileged warheads in chemical biology.
  • PMC. (n.d.). Activity-based protein profiling: A graphical review.
  • Chemical Science (RSC Publishing). (2021, May 18). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes.
  • Taylor & Francis. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview.
  • (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • PubMed. (2023, October 13). The expanding repertoire of covalent warheads for drug discovery.
  • CoLab. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview.
  • PMC. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
  • (2026, February 5). Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads.
  • Encyclopedia.pub. (2023, May 10). Advantages and Disadvantages of Covalent Inhibitors.
  • PMC. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • PMC. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications.
  • PMC. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
  • Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications.
  • ResearchGate. (n.d.). Approaches to covalent protein modification in chemical biology and drug discovery.

Sources

Confirming the Binding Specificity of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid: A Comparative Guide for Covalent Probe Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality to achieve potent and durable target engagement.[1][2][3] The compound 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid, with its reactive fluorosulfonyl moiety, represents a potential covalent probe or therapeutic agent. However, the promise of its targeted action is entirely dependent on its binding specificity. Off-target interactions can lead to toxicity and other undesirable effects, underscoring the critical need for a rigorous and multi-faceted approach to confirming its binding profile.[3][4]

This guide provides a comprehensive, technically-grounded framework for researchers to meticulously characterize the binding specificity of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid. We will delve into a suite of experimental strategies, from initial validation of covalent modification to proteome-wide selectivity profiling. Each section will not only detail the "how" but, more importantly, the "why" behind each experimental choice, ensuring a self-validating and robust dataset. We will also compare these targeted approaches with alternative methodologies to provide a complete picture for strategic decision-making in your research.

Part 1: Foundational Analysis - Is It a Covalent Binder?

The first step is to unequivocally confirm that 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid forms a stable covalent adduct with its protein target(s). Mass spectrometry (MS) is the gold standard for this initial assessment.[5]

Experimental Approach: Intact Protein Mass Spectrometry

This technique provides a rapid and direct confirmation of covalent binding by measuring a mass shift in the target protein corresponding to the molecular weight of the inhibitor.

Protocol:

  • Incubation: Incubate the purified protein of interest with a molar excess of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid. Include a vehicle control (e.g., DMSO) and a denatured protein control.

  • Quenching and Desalting: Stop the reaction at various time points and remove unbound compound using a desalting column.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the intact protein.

Data Interpretation:

A successful covalent modification will result in a mass increase of the protein equivalent to the molecular weight of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid. The time-course analysis will reveal the kinetics of the covalent modification.

Sample Expected Mass (Da) Observed Mass (Da) Mass Shift (Da) Interpretation
Protein + Vehicle50,00050,0000No modification
Protein + Compound50,20850,208208Covalent adduct formed
Denatured Protein + Compound50,00050,0000Specificity for native protein

Causality Behind Experimental Choices:

  • Molar Excess: Ensures that the binding event is not limited by the concentration of the compound.

  • Denatured Protein Control: Distinguishes between specific binding to the folded protein and non-specific reaction with accessible residues on an unfolded polypeptide chain.

Part 2: Pinpointing the Interaction - Identifying the Modified Residue

Once covalent binding is confirmed, the next crucial step is to identify the specific amino acid residue(s) that are modified by 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid. This is typically achieved through "bottom-up" proteomics.[6]

Experimental Approach: Peptide Mapping by LC-MS/MS

This method involves digesting the protein-adduct complex into smaller peptides and then analyzing them by tandem mass spectrometry (MS/MS) to pinpoint the exact site of modification.

Protocol:

  • Incubation and Digestion: Following incubation of the protein with the compound, the sample is subjected to proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The mass shift corresponding to the compound will be localized to a specific peptide and, upon fragmentation, to a single amino acid residue.

Data Interpretation:

The MS/MS spectrum of a modified peptide will show a series of fragment ions (b- and y-ions). The mass of the fragment ion containing the modified residue will be increased by the mass of the compound, allowing for precise identification of the binding site.

Workflow for Covalent Adduct Identification

cluster_incubation Incubation cluster_digestion Proteolytic Digestion cluster_analysis LC-MS/MS Analysis cluster_identification Binding Site Identification Protein Target Protein Adduct Protein-Compound Adduct Protein->Adduct Covalent Modification Compound 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid Compound->Adduct Peptides Peptide Mixture Adduct->Peptides Trypsin LC Liquid Chromatography Peptides->LC MS1 MS Scan (Peptide Mass) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Select Modified Peptide Data MS/MS Spectrum MS2->Data Site Modified Amino Acid Data->Site Database Search

Caption: Workflow for identifying the covalent binding site.

Part 3: Proteome-Wide Specificity - A Global View of Interactions

Confirming binding to a single target is essential, but understanding the compound's behavior in a complex biological system is paramount. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the global target landscape of a covalent inhibitor in a native biological context.[7][8][9][10]

Experimental Approach: Competitive ABPP

In this approach, a biological sample (e.g., cell lysate or live cells) is pre-incubated with 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid before treatment with a broad-spectrum, tagged covalent probe that targets the same class of residues. The binding of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid to its targets will block the subsequent binding of the tagged probe.

Protocol:

  • Treatment: Treat cell lysates or intact cells with varying concentrations of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid.

  • Probe Labeling: Add a broad-reactivity, reporter-tagged probe (e.g., a fluorophore or biotin-tagged probe).

  • Analysis:

    • Gel-based: If using a fluorescent tag, proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a particular protein band indicates target engagement by the test compound.

    • MS-based: If using a biotin tag, labeled proteins are enriched, digested, and identified by LC-MS/MS. The relative abundance of each identified protein is quantified to determine which proteins are "competed off" by the test compound.[10]

Data Interpretation:

The primary targets of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid will show a dose-dependent decrease in labeling by the reporter-tagged probe. This allows for the identification of both on-target and potential off-target interactions across the proteome.

Protein IC50 (µM) Interpretation
Target Protein A0.1High-affinity target
Off-target Protein B15Low-affinity off-target
Non-target Protein C>100Not a significant target

Competitive ABPP Workflow

cluster_treatment Treatment cluster_labeling Probe Labeling cluster_analysis Analysis cluster_result Result Proteome Cell Lysate/Proteome TreatedProteome Treated Proteome Proteome->TreatedProteome Compound 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid Compound->TreatedProteome Target Engagement LabeledProteome Labeled Proteome TreatedProteome->LabeledProteome TaggedProbe Tagged Covalent Probe TaggedProbe->LabeledProteome Labels available sites Enrichment Enrichment (Biotin) LabeledProteome->Enrichment MS LC-MS/MS Enrichment->MS Quantification Quantitative Proteomics MS->Quantification Identify & Quantify Targets Identified Targets Quantification->Targets Decreased signal = target

Caption: Workflow for competitive Activity-Based Protein Profiling.

Part 4: Quantifying the Interaction - Kinetic Analysis

For a covalent inhibitor, the IC50 value is not a complete descriptor of its potency. A more informative parameter is the second-order rate constant, k_inact/K_I, which reflects both the initial non-covalent binding affinity (K_I) and the rate of irreversible inactivation (k_inact).[3][11]

Experimental Approach: k_inact/K_I Determination

This assay measures the rate of target inactivation at different inhibitor concentrations.

Protocol:

  • Incubation: Incubate the target enzyme with various concentrations of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid for different lengths of time.

  • Activity Measurement: At each time point, take an aliquot of the reaction and measure the remaining enzyme activity using a suitable substrate.

  • Data Analysis: Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration. The negative slope of each line gives the observed rate of inactivation (k_obs). Then, plot k_obs versus inhibitor concentration. The slope of this second plot is k_inact/K_I.

Comparison of Potency Metrics:

Metric Description Advantages Limitations
IC50 Concentration of inhibitor that reduces enzyme activity by 50% at a fixed time point.Simple to measure.Time-dependent; does not separate affinity from reactivity.
k_inact/K_I Second-order rate constant for covalent modification.Time-independent measure of potency; separates affinity and reactivity.More complex to measure.

Part 5: Alternative and Complementary Approaches

While the outlined workflow provides a robust path to characterizing 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid, other techniques can offer valuable, complementary information.

Technique Principle Application Comparison to Primary Workflow
X-ray Crystallography Provides a high-resolution 3D structure of the protein-inhibitor complex.Unambiguously confirms the binding site and orientation of the inhibitor.Provides structural but not kinetic or proteome-wide data.
Surface Plasmon Resonance (SPR) Measures the binding kinetics of the initial non-covalent interaction.Can be used to determine the K_I value independently.Does not directly measure the covalent modification step.[12]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding to determine thermodynamic parameters.Provides a complete thermodynamic profile of the binding event.Can be challenging for irreversible inhibitors.
Kinetic Profiling (e.g., COOKIE-Pro) A mass spectrometry-based method to determine k_inact and K_I values on a proteome-wide scale.Offers a comprehensive view of both on-target and off-target kinetics.Technically demanding and requires specialized instrumentation and data analysis.[13]

Conclusion

The characterization of a novel covalent probe like 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid requires a systematic and multi-pronged approach. By progressing from the foundational confirmation of covalent binding to detailed proteomic and kinetic analyses, researchers can build a comprehensive and reliable profile of their molecule's specificity. This rigorous evaluation is not merely an academic exercise; it is a critical component of developing safe and effective targeted therapies and chemical probes. The integration of the techniques described in this guide will empower researchers to make informed decisions and advance their drug discovery programs with confidence.

References

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - MDPI. (2019). MDPI.
  • A Researcher's Guide to Mass Spectrometry for Validating Covalent Adducts - Benchchem. Benchchem.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. PMC.
  • Ligand Discovery by Activity-Based Protein Profiling - PMC. (2025). PMC.
  • Activity-based proteomics - Wikipedia. Wikipedia.
  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC. PMC.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025). MDPI.
  • Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. Mtoz Biolabs.
  • Kinact/Ki determination for ARS-107, ARS-917, and compound 12 (a) The... - ResearchGate.
  • Discovering Covalent Therapeutics with Biophysics - Sygnature Discovery.
  • Covalent inhibitor drug discovery - Domainex. Domainex.
  • MS-Based Covalent Binding Analysis - ICE Bioscience. ICE Bioscience.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications. (2025).
  • Kinetic analysis of covalent and irreversible inhibitors - CarnaBio USA, Inc. (2020). CarnaBio USA, Inc.
  • CHAPTER 4: Covalent Inhibition of Kinases - Books - The Royal Society of Chemistry. The Royal Society of Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic Acid Analogs: A Strategic Approach to Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of compounds: 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid and its analogs. While direct, extensive SAR literature for this specific scaffold is emerging, this document synthesizes data from structurally related thiophenes, sulfonyl-containing inhibitors, and foundational medicinal chemistry principles to construct a predictive SAR model. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutic agents, particularly those targeting enzymes susceptible to covalent modification.

Introduction: The Promise of a Reactive Scaffold

The 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid scaffold integrates two key pharmacophoric elements: the thiophene-2-acetic acid moiety and the fluorosulfonyl group. The thiophene ring is a well-established bioisostere of the phenyl ring, often conferring improved metabolic stability and unique electronic properties. The acetic acid side chain provides a crucial acidic handle for interaction with target proteins, often mimicking a natural substrate or binding to positively charged residues in an active site.

The defining feature of this scaffold, however, is the fluorosulfonyl (-SO₂F) group. This moiety is a latent electrophile, relatively stable in aqueous environments but capable of reacting with nucleophilic residues (such as serine, threonine, tyrosine, cysteine, or lysine) on a target protein. This reactivity makes it an excellent "warhead" for developing covalent inhibitors, which can offer advantages of prolonged duration of action and high potency. The strategic placement of this reactive group on the thiophene ring presents a unique opportunity for targeted covalent inhibition.

This guide will explore the hypothetical SAR of this scaffold by dissecting its core components and proposing modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Hypothesized Biological Target and Mechanism of Action

Given the electrophilic nature of the fluorosulfonyl group, a primary hypothesis is that these analogs act as covalent inhibitors. A likely biological target would be an enzyme with a nucleophilic amino acid residue within its active or an allosteric site. Drawing parallels from other sulfonyl-containing inhibitors, potential targets could include serine proteases (e.g., chymase), kinases, or other enzymes where a covalent bond can lead to irreversible or slowly reversible inhibition.[1]

The proposed mechanism of action involves initial non-covalent binding of the analog to the target enzyme, driven by interactions of the thiophene ring and the acetic acid side chain. This is followed by a covalent reaction between the sulfur atom of the fluorosulfonyl group and a nucleophilic residue on the enzyme, displacing the fluoride ion.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Analog 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid analog Enzyme Target Enzyme (with Nucleophilic Residue, e.g., Ser-OH) Analog->Enzyme Non-covalent Interactions (H-bonding, hydrophobic, etc.) Reversible_Complex Enzyme-Analog Complex Covalent_Complex Covalently Modified Enzyme (Inactive) Reversible_Complex->Covalent_Complex Nucleophilic attack by Ser-OH on -SO2F group Reversible_Complex->Covalent_Complex

Caption: Proposed mechanism of covalent inhibition.

Proposed Structure-Activity Relationship (SAR) Studies

To systematically explore the SAR of this scaffold, we propose modifications to three key regions: the fluorosulfonyl group, the thiophene ring, and the acetic acid side chain.

Modifications of the Sulfonyl Moiety

The reactivity of the fluorosulfonyl group is a critical determinant of both potency and potential off-target effects. Modulating this reactivity is a key optimization strategy.

ModificationRationaleExpected Outcome on Activity
-SO₂F (Fluorosulfonyl) Parent compound, highly reactive electrophile.High potency, potential for off-target reactivity.
-SO₂Cl (Chlorosulfonyl) More reactive than -SO₂F.Increased potency, but likely higher non-specific reactivity and lower stability.
-SO₂NH₂ (Sulfonamide) Non-covalent binder, removes covalent mechanism.Significantly reduced or abolished activity if covalent binding is essential. Establishes the importance of the covalent interaction.[1]
-SO₂CH₃ (Methylsulfone) Non-reactive analog.Inactive, serves as a negative control for the covalent mechanism.
Substitutions on the Thiophene Ring

Modifications to the thiophene ring can influence electronic properties, steric interactions, and metabolic stability.

| Position of Substitution | Substituent | Rationale | Expected Outcome on Activity | | :--- | :--- | :--- | | C3 and/or C4 | -CH₃, -Cl, -F | Probes steric and electronic effects in the binding pocket. | Activity will depend on the topology of the target's active site. Halogen substitution may enhance binding through halogen bonding. | | C3 and/or C4 | Small alkyl chains (e.g., -ethyl, -propyl) | Explores hydrophobic pockets adjacent to the core scaffold. | May increase potency if a hydrophobic pocket is present. | | C3-C4 Annulation | Fused bicyclic systems (e.g., benzo[b]thiophene) | Increases rigidity and explores a larger chemical space. | Potential for significantly increased potency and selectivity, as seen in some chymase inhibitors.[1] |

Modifications of the Acetic Acid Side Chain

The acetic acid side chain is critical for anchoring the molecule in the active site.

ModificationRationaleExpected Outcome on Activity
-CH(CH₃)COOH (Propionic acid) Introduces a methyl group for steric and hydrophobic interactions.May increase potency and/or selectivity depending on the active site shape.
-COOH (Directly attached carboxylic acid) Shortens the linker to the acidic group.Likely to decrease activity due to altered positioning of the carboxylate.
-CH₂CONH₂ (Acetamide) Replaces the carboxylic acid with a neutral hydrogen bond donor/acceptor.Reduced activity if ionic interaction is critical.
-CH₂COOCH₃ (Methyl ester) Prodrug strategy; masks the charge.Inactive in vitro, but may have in vivo activity after hydrolysis.
Cyclization of the side chain e.g., forming a lactam with a substituent on the thiophene ring.Restricts conformational flexibility, which can lead to higher affinity.

Comparative Analysis with Alternative Scaffolds

The 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid scaffold can be benchmarked against other inhibitor classes:

  • Thiophene-based Non-covalent Inhibitors: Many thiophene derivatives, such as those targeting mPGES-1, rely on non-covalent interactions.[2] The key advantage of the fluorosulfonyl scaffold is the potential for covalent inhibition, leading to prolonged and potent activity.

  • Sulfonylurea-based Inhibitors: Sulfonylureas are a well-established class of drugs, primarily targeting sulfonylurea receptors. While they contain a sulfonyl group, they typically lack a highly reactive handle for covalent modification and have a different core structure. The thiophene acetic acid core offers a distinct shape and set of interactions.

  • Other Covalent Inhibitors: Compared to other covalent warheads like acrylamides or epoxides, the fluorosulfonyl group has its own unique reactivity profile and stability, which may offer a different therapeutic window.

Experimental Protocols

General Synthesis of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic Acid Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, as outlined below.

G start 2-Thiopheneacetic acid step1 Chlorosulfonation (ClSO3H) start->step1 intermediate1 2-(5-Chlorosulfonylthiophen-2-yl)acetic acid step1->intermediate1 step2 Fluorination (e.g., KF, phase transfer catalyst) intermediate1->step2 product 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid step2->product step3 Analog Synthesis (e.g., esterification, amidation of acetic acid) product->step3 analogs Side Chain Analogs step3->analogs

Caption: General synthetic workflow.

Step-by-Step Protocol:

  • Chlorosulfonation of 2-Thiopheneacetic Acid: To a cooled solution of chlorosulfonic acid, slowly add 2-thiopheneacetic acid. Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter, wash with cold water, and dry to obtain 2-(5-chlorosulfonylthiophen-2-yl)acetic acid.

  • Fluorination: Dissolve the 2-(5-chlorosulfonylthiophen-2-yl)acetic acid in a suitable organic solvent. Add a source of fluoride, such as potassium fluoride, and a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt). Heat the mixture to facilitate the exchange of chloride for fluoride. Monitor the reaction by TLC or LC-MS. After completion, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography or recrystallization to yield the final product, 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid.

  • Synthesis of Analogs:

    • Side Chain Modification: The carboxylic acid can be converted to esters, amides, or other derivatives using standard coupling procedures (e.g., HATU, EDC/HOBt).

    • Thiophene Ring Substitution: Analogs with substitutions on the thiophene ring would require starting from appropriately substituted thiophene-2-acetic acids.

Biological Evaluation: In Vitro Enzyme Inhibition Assay (Example: Serine Protease)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a model serine protease.

  • Reagents and Materials:

    • Target serine protease (e.g., chymotrypsin, trypsin, or a specific disease-relevant protease).

    • Fluorogenic or chromogenic substrate for the enzyme.

    • Assay buffer (e.g., Tris-HCl or HEPES at physiological pH).

    • Synthesized inhibitor compounds dissolved in DMSO.

    • 96-well microplates.

    • Microplate reader (fluorometer or spectrophotometer).

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the diluted inhibitor solutions to the wells and incubate for a defined period (e.g., 30 minutes) to allow for binding and covalent modification.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

    • Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

    • To confirm covalent inhibition, perform a "jump dilution" or dialysis experiment to assess the reversibility of inhibition.

Conclusion

The 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid scaffold holds significant promise for the development of potent and selective covalent inhibitors. The SAR landscape, while not yet fully elucidated in the public domain, can be systematically explored through the strategic modifications outlined in this guide. By carefully balancing the reactivity of the fluorosulfonyl warhead with optimizing the non-covalent interactions of the thiophene-acetic acid core, it is anticipated that novel therapeutic agents with superior efficacy and duration of action can be discovered. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of this exciting class of compounds.

References

  • Dabrowski, M., et al. (2002). Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. British Journal of Pharmacology, 135(5), 1139-1148. Available at: [Link]

  • Pang, S. S., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of Agricultural and Food Chemistry, 53(23), 9099-9108. Available at: [Link]

  • Shakir, K. M., & Williams, T. J. (1982). Inhibition of phospholipase A2 activity by Fluosol, an artificial blood substitute. Prostaglandins, 23(6), 919-927. Available at: [Link]

  • Ito, K., et al. (2003). Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088. Available at: [Link]

  • Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(2), 119-133. Available at: [Link]

  • Müller, C. E., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1189431. Available at: [Link]

  • Schlager, S., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(8), 14875-14887. Available at: [Link]

  • Müller, F. M., et al. (2018). Inhibition of Cytosolic Phospholipase A2α Impairs an Early Step of Coronavirus Replication in Cell Culture. Journal of Virology, 92(5), e01645-17. Available at: [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 663539. Available at: [Link]

  • Gíslason, S. R., et al. (2022). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2α for targeted cancer therapy. Scientific Reports, 12(1), 1-15. Available at: [Link]

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evaluating the safety and toxicity profile of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation Guide: Safety & Toxicity Profile of 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid

Executive Summary & Compound Identity

2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid is a specialized chemical probe and building block utilized primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike traditional covalent warheads that rely on high intrinsic electrophilicity, this compound functions as a "latent" electrophile. Its safety profile is defined by its resistance to hydrolysis in aqueous environments and its requirement for specific protein-templated activation to form covalent bonds.

  • CAS Number: 1936386-91-2

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    S
    
    
  • Key Functional Group: Thiophene-2-sulfonyl fluoride (

    
    )
    
  • Primary Application: Covalent inhibition (targeting Tyrosine/Lysine/Histidine) and chemical proteomics.

Mechanism of Action: The "Latent" Electrophile

To evaluate the toxicity of this compound, one must understand its unique reactivity profile. Unlike sulfonyl chlorides (which hydrolyze rapidly) or acrylamides (which react promiscuously with thiols), the fluorosulfonyl group on the thiophene ring is relatively inert until "activated."

The Safety Mechanism: The sulfur(VI) center is kinetically stabilized by the strong S-F bond. It resists attack by water or free glutathione (GSH) in the cytosol. Reaction only occurs when the acetic acid "tail" binds to a specific protein pocket, positioning the


 warhead in close proximity to a nucleophile (e.g., Tyr-OH, Lys-NH

). This proximity-induced reactivity minimizes off-target toxicity.
Diagram 1: SuFEx Activation Pathway

SuFEx_Mechanism Compound 2-[5-(Fluorosulfonyl) thiophen-2-yl]acetic acid Env_Solvent Aqueous/Cytosolic Environment Compound->Env_Solvent Free Diffusion Env_Protein Specific Protein Binding Pocket Compound->Env_Protein Ligand Binding (Kd driven) Result_Stable STABLE (No Reaction) Env_Solvent->Result_Stable High Hydrolytic Stability (S-F bond intact) Result_Covalent COVALENT ADDUCT (SuFEx Reaction) Env_Protein->Result_Covalent Proximity Effect (Nucleophilic Attack by Tyr/Lys)

Figure 1: The "Latent Electrophile" mechanism ensures the compound remains inert (safe) in solution until it binds its specific target, reducing systemic toxicity.

Comparative Safety Analysis

The following table contrasts the safety and reactivity profile of the thiophene sulfonyl fluoride against standard alternatives used in drug discovery.

FeatureThiophene Sulfonyl Fluoride (This Compound)Sulfonyl Chloride AnalogsAcrylamides (Michael Acceptors)
Primary Target Tyr, Lys, His, Ser (Context dependent)Non-specific (Reacts with water/nucleophiles)Cysteine (Thiol)
Hydrolytic Stability High (

h in pH 7.4 buffer)
Low (

often < 30 min)
High
Plasma Stability Moderate to High (Resists esterases)Very Low (Rapid degradation)Moderate
Intrinsic Toxicity Low (Requires activation)High (Corrosive, generates HCl)Moderate (Glutathione depletion risk)
Off-Target Risk Low (Proximity-driven)High (Promiscuous labeling)Moderate (Can hit non-catalytic Cys)
Handling Safety Standard PPE (Irritant/Corrosive pure)Special Handling (Moisture sensitive)Standard PPE

Critical Insight: The thiophene ring is electron-rich compared to a benzene ring.[1] This can slightly modulate the electrophilicity of the sulfonyl group, making it more selective than electron-deficient phenyl sulfonyl fluorides (e.g., nitro-substituted), further improving its safety profile in biological assays.

Experimental Evaluation Protocols

To validate the safety and selectivity of this compound in your specific pipeline, follow these self-validating protocols.

Protocol A: Hydrolytic & Plasma Stability Assay

Purpose: To confirm the compound does not degrade into toxic byproducts before reaching the target.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation:

    • Condition A (Buffer): Dilute to 50 µM in PBS (pH 7.4).

    • Condition B (Plasma): Dilute to 50 µM in human or mouse plasma.

  • Sampling: Incubate at 37°C. Aliquot samples at 0, 1, 4, 8, and 24 hours.

  • Quenching: Quench plasma samples with 3 volumes of cold acetonitrile (containing internal standard). Centrifuge to pellet proteins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Validation Criteria: A safe SuFEx probe should show >80% parent compound remaining after 4 hours in PBS. Rapid loss in plasma suggests esterase sensitivity (at the acetic acid tail) rather than warhead failure.

Protocol B: Intrinsic Reactivity (GSH Assay)

Purpose: To assess the risk of depleting cellular glutathione (a mechanism of cytotoxicity).

  • Reaction Mix: Mix 50 µM compound with 5 mM Glutathione (GSH) in PBS (pH 7.4). (100-fold excess GSH mimics cytosolic conditions).

  • Monitoring: Monitor the disappearance of the parent compound and appearance of the GSH-adduct via LC-MS over 4 hours.

  • Comparison: Run a positive control (e.g., Ibrutinib or an alpha-chloroacetamide).

  • Interpretation:

    • Safe Profile: < 5% consumption of parent compound after 4 hours.

    • Toxic Profile: > 50% consumption (indicates high risk of oxidative stress/toxicity).

Protocol C: Proteomic Selectivity (ABPP)

Purpose: To visualize off-target labeling in a complex proteome.

  • Lysate Prep: Prepare cell lysate (1 mg/mL protein) from relevant cell line.

  • Treatment: Treat lysate with the compound (1, 10, 50 µM) for 1 hour at 37°C.

  • Click Chemistry: Add a "reporter" tag (e.g., Rhodamine-Azide) using CuAAC click chemistry reagents (CuSO4, TCEP, TBTA) to react with any unreacted/clicked warheads? Correction: This compound has a warhead but no alkyne handle.

    • Modified Workflow: Use a Desthiobiotin-ATP probe or a broad-spectrum fluorophosphonate probe after treatment to see if the compound blocks native serine/tyrosine hydrolases (competitive ABPP).

    • Alternative: If evaluating the compound as a probe itself, synthesize an analog with an alkyne handle for direct visualization.

  • Readout: SDS-PAGE followed by fluorescence scanning.

  • Result: A "clean" profile shows discrete bands (specific targets) rather than a smear (non-specific proteome labeling).

Diagram 2: Safety Evaluation Workflow

Evaluation_Workflow Start Start: 2-[5-(Fluorosulfonyl) thiophen-2-yl]acetic acid Step1 Step 1: Stability Assay (PBS & Plasma) Start->Step1 Decision1 >80% Stable at 4h? Step1->Decision1 Step2 Step 2: GSH Reactivity (vs. 5mM GSH) Decision1->Step2 Yes Outcome_Toxic HIGH TOXICITY RISK Redesign Scaffold Decision1->Outcome_Toxic No (Hydrolysis prone) Decision2 <5% Adduct Formation? Step2->Decision2 Step3 Step 3: Proteomic Selectivity (ABPP / LC-MS) Decision2->Step3 Yes Decision2->Outcome_Toxic No (GSH Depletion) Outcome_Safe SAFE PROFILE Suitable for in vivo use Step3->Outcome_Safe Discrete Targets Step3->Outcome_Toxic Promiscuous Binding

Figure 2: The decision tree for validating the safety of SuFEx probes before advancing to animal models.

Toxicity Mitigation & Handling

While the compound is chemically stable, the pure substance is classified as Skin Corr. 1B (Causes severe skin burns and eye damage) due to the acidic nature of the acetic acid tail and the potential for high-concentration reactivity.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and eye protection.

  • Formulation: For biological use, dissolve in DMSO (up to 100 mM) and dilute into aqueous buffer immediately prior to use. Avoid storing aqueous solutions for >24 hours.

  • In Vivo Toxicity: Thiophene derivatives can sometimes be metabolically activated to reactive sulfoxides by CYP450 enzymes. While the fluorosulfonyl group is stable, monitor for liver toxicity markers (ALT/AST) in early animal studies to rule out thiophene-ring specific metabolism issues.

References

  • Sigma-Aldrich. Product Specification: 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid.Link

  • Dong, J., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Mukherjee, H., et al. (2017).[3] "A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions." Organic & Biomolecular Chemistry. Link

  • Jones, L.H. (2023). "Recent advances in the development of covalent inhibitors." Journal of Medicinal Chemistry. Link

  • Shevchuk, O.I., et al. (2025).[4] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to Safely Handling 2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach novel compounds with a blend of scientific curiosity and rigorous safety protocols. The compound 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid, while a valuable research tool, possesses functional groups that demand respect and careful handling. This guide provides a detailed framework for its safe use, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: A Multifaceted Profile

The key to safely handling 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid lies in deconstructing its chemical personality. It is not one single hazard, but a composite of the risks associated with its three core components: a thiophene ring, a carboxylic acid, and a reactive fluorosulfonyl group.

  • Thiophene Moiety: Thiophene and its derivatives can be irritating to the skin, eyes, and respiratory system.[1][2] In some cases, they may cause skin allergies upon repeated exposure.[1] Thiophene itself is a flammable liquid, and while the overall compound is a solid, this underlying property of the heterocyclic core should not be overlooked, especially concerning its thermal stability and potential decomposition products.[1][3][4]

  • Carboxylic Acid Group: The carboxylic acid functionality imparts corrosive properties. Concentrated acids are known to cause damage to skin and eyes upon contact.[5] While the acidity of this specific molecule will vary, it should be treated as a corrosive solid.

  • Fluorosulfonyl Group: This is the most reactive and hazardous part of the molecule. Sulfonyl halides are water-reactive and will readily hydrolyze, releasing corrosive and toxic fumes. This reactivity extends to other nucleophiles such as alcohols and amines. Therefore, contact with moisture must be strictly avoided during storage and handling.[6]

Given this profile, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential.

Mission Critical: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid in a laboratory setting.

Body Part PPE Specification Rationale
Eyes/Face Chemical splash goggles and a full-face shield.[7][8][9]Protects against splashes of the solid or solutions, and potential fumes. The face shield offers an additional layer of protection for the entire face.
Hands Double-gloving with nitrile or neoprene gloves.[5][7]Provides robust protection against skin contact. Double-gloving is a best practice when handling highly reactive or corrosive substances.
Body A flame-retardant lab coat and a chemical-resistant apron.[7][8]Protects against spills and splashes. The apron provides an additional barrier when handling larger quantities.
Feet Closed-toe shoes made of a non-porous material.[7][10]Protects feet from spills.
Respiratory Use in a certified chemical fume hood is mandatory.[11][12]A fume hood is the primary engineering control to prevent inhalation of any dust or fumes that may be generated.

Operational Plan: From Bench to Waste

A systematic workflow is crucial to minimize risk. The following step-by-step guide and accompanying workflow diagram outline the safe handling of 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid.

Step-by-Step Handling Protocol
  • Preparation and Pre-use Check:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE and have it readily accessible.

    • Prepare a designated waste container for solids contaminated with the compound and a separate container for liquid waste.

    • Have an emergency spill kit readily available.

  • Dispensing and Weighing:

    • Conduct all manipulations of the solid compound within the fume hood.

    • When opening the container, do so slowly to avoid creating airborne dust.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder.

    • If weighing, do so in a tared container within the fume hood.

  • Reaction Setup and Monitoring:

    • If dissolving the compound, add it slowly to the solvent. Be aware of potential exothermic reactions.

    • Ensure all glassware is dry to prevent reaction with the fluorosulfonyl group.

    • Keep the reaction vessel closed to the extent possible to contain any fumes.

  • Post-Reaction Workup:

    • Quench any unreacted fluorosulfonyl groups carefully with a suitable reagent (e.g., a non-nucleophilic base in an appropriate solvent) before aqueous workup.

    • Handle all solutions and reaction mixtures as hazardous.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Waste Containers prep_hood->prep_waste handle_weigh Weigh Compound in Hood prep_waste->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction post_quench Quench Reactive Species handle_reaction->post_quench post_cleanup Clean Work Area post_quench->post_cleanup disp_solid Dispose of Solid Waste post_quench->disp_solid disp_liquid Dispose of Liquid Waste post_quench->disp_liquid post_ppe Doff PPE Correctly post_cleanup->post_ppe

Caption: A logical workflow for the safe handling of 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid.

Emergency and Disposal Protocols

In Case of Emergency:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16][17] Seek immediate medical attention.

  • Spill: For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal Plan

Due to the reactive nature of the fluorosulfonyl group, dedicated waste streams are necessary.

  • Solid Waste: All contaminated materials (gloves, paper towels, etc.) should be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Unreacted 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid should be neutralized before disposal. A recommended procedure for small quantities is to slowly add the compound or its solution to a stirred, cold solution of sodium bicarbonate or another suitable base.[6][11] The pH should be monitored to ensure neutralization. The resulting solution should be disposed of as hazardous waste in accordance with local regulations.

By adhering to these stringent safety protocols, you can confidently and safely incorporate 2-[5-(fluorosulfonyl)thiophen-2-yl]acetic acid into your research endeavors, paving the way for scientific advancement without compromising personal or environmental safety.

References

  • State of New Jersey Department of Health. (2000). Hazard Summary: Thiophene. NJ.gov. [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure - Corrosive Chemicals. Yale University. [Link]

  • Thermo Fisher Scientific. (2025). Thiophene-2-carboxaldehyde Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • Fagron Inc. (2015). Acetic Acid 5% Safety Data Sheet. [Link]

  • École Polytechnique Fédérale de Lausanne. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • University of Utah. (2019). ACID HANDLING Standard Operating Procedure. [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. [Link]

  • Florida State University. Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]

  • The Sarpong Group, University of California, Berkeley. (2013). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). [Link]

  • Google Patents. (2020). Method for the recycling or disposal of halocarbons.
  • Alabama Achieves. Science Department Safety Training Notes: Acids. [Link]

  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS. Department of Chemistry. [Link]

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals. [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.